molecular formula C6H4BrFO B054050 4-Bromo-3-fluorophenol CAS No. 121219-03-2

4-Bromo-3-fluorophenol

Cat. No.: B054050
CAS No.: 121219-03-2
M. Wt: 191 g/mol
InChI Key: MRQYTJXVULSNIS-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenol is a versatile halogenated phenolic compound that serves as a critical synthetic intermediate in advanced chemical research and development. Its distinct molecular structure, featuring both bromine and fluorine substituents on the phenol ring, makes it an invaluable building block for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. This compound is extensively utilized in medicinal chemistry for the synthesis of potential pharmacologically active molecules, where the bromo group acts as a handle for further functionalization and the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity. Additional applications include its use in the development of liquid crystal materials, agrochemicals such as herbicides and pesticides, and as a precursor for functionalized polymers. Researchers value this compound for its ability to introduce key structural motifs that are difficult to access by other means, facilitating the exploration of novel chemical space in drug discovery and materials science programs.

Properties

IUPAC Name

4-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQYTJXVULSNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381296
Record name 4-Bromo-3-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-03-2
Record name 4-Bromo-3-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluorophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 4-Bromo-3-fluorophenol (CAS No. 121219-03-2). This halogenated phenol (B47542) is a valuable intermediate in the fields of pharmaceutical sciences, agrochemicals, and materials science.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a faint phenolic odor.[1] The presence of both bromine and fluorine atoms on the benzene (B151609) ring imparts unique reactivity and characteristics to the molecule, making it a versatile building block in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 121219-03-2[3]
Molecular Formula C₆H₄BrFO[3]
Molecular Weight 191.00 g/mol [3]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 71-75 °C
Boiling Point 96 °C at 2.8 mmHg[4]
Density 1.764 ± 0.06 g/cm³ (Predicted)[4]
pKa 8.40 ± 0.18 (Predicted)[5]
Solubility Sparingly soluble in water, soluble in methanol.[5]
Table 2: Chemical Identifiers of this compound
IdentifierValueSource(s)
IUPAC Name This compound[3]
InChI InChI=1S/C6H4BrFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H[3]
InChIKey MRQYTJXVULSNIS-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1O)F)Br[3]

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound
SpectrumPredicted Features
¹H NMR The proton NMR spectrum is expected to exhibit signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the hydroxyl, bromo, and fluoro substituents.
¹³C NMR The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the attached functional groups.
IR Spectroscopy The infrared spectrum is expected to show characteristic absorption bands for the O-H stretching of the phenolic group (around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Br and C-F stretching vibrations, as well as aromatic C-H and C=C stretching and bending frequencies.
Mass Spectrometry The mass spectrum will display a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine and fluorine atoms, as well as the hydroxyl group.

Synthesis and Purification

This compound can be synthesized via the regioselective bromination of 3-fluorophenol (B1196323). The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is unsubstituted, this is a likely site for bromination.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-fluorophenol (1.0 mmol) and potassium bromide (1.0 mmol) in a mixture of acetic acid and water.

  • To this solution, add a suitable brominating agent at a controlled temperature (e.g., 35 °C) while stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is worked up by extraction with dichloromethane.

  • The combined organic layers are washed with sodium sulfite solution to quench any remaining bromine, followed by a wash with brine.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

The crude this compound can be purified by column chromatography over silica gel.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether.

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[1]

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3-Fluorophenol and KBr in Acetic Acid/Water reaction Add Brominating Agent at Controlled Temperature start->reaction monitoring Monitor Reaction by TLC reaction->monitoring extraction Extract with Dichloromethane monitoring->extraction Reaction Complete washing Wash with Sodium Sulfite and Brine extraction->washing drying Dry over Anhydrous Na₂SO₄ washing->drying evaporation Evaporate Solvent drying->evaporation column_prep Prepare Silica Gel Column evaporation->column_prep Crude Product loading Load Crude Product column_prep->loading elution Elute with Ethyl Acetate/ Petroleum Ether Gradient loading->elution collection Collect and Combine Pure Fractions elution->collection final_evaporation Evaporate Solvent collection->final_evaporation end end final_evaporation->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The chemical structure of this compound, with its phenolic hydroxyl group and two different halogen substituents, provides a platform for a variety of chemical transformations. This makes it a highly versatile intermediate in the synthesis of more complex molecules.[2]

Key reactions include:

  • Cross-coupling reactions: The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.[2]

  • Nucleophilic aromatic substitution: The aromatic ring is susceptible to nucleophilic attack, allowing for the displacement of the halogen atoms under specific conditions.[2]

  • Electrophilic aromatic substitution: The electron-rich phenol ring can undergo further electrophilic substitution reactions, with the directing effects of the existing substituents influencing the position of the incoming group.[2]

These reactive properties make this compound a crucial building block in the following areas:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-infectives, anti-inflammatories, and oncology drugs. The incorporation of the bromo-fluoro-phenyl moiety can significantly influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] There is also research suggesting its potential as an antiviral agent, particularly against the hepatitis C virus.[6]

  • Agrochemicals: This compound is used in the development of new pesticides and herbicides.

  • Materials Science: It is employed in the synthesis of specialty polymers and other advanced materials.

Logical Relationship of Applications

Applications This compound This compound Versatile Chemical Intermediate Versatile Chemical Intermediate This compound->Versatile Chemical Intermediate Pharmaceuticals Pharmaceuticals Versatile Chemical Intermediate->Pharmaceuticals Agrochemicals Agrochemicals Versatile Chemical Intermediate->Agrochemicals Materials Science Materials Science Versatile Chemical Intermediate->Materials Science APIs (Anti-infectives, Anti-inflammatories, Oncology) APIs (Anti-infectives, Anti-inflammatories, Oncology) Pharmaceuticals->APIs (Anti-infectives, Anti-inflammatories, Oncology) Pesticides & Herbicides Pesticides & Herbicides Agrochemicals->Pesticides & Herbicides Specialty Polymers Specialty Polymers Materials Science->Specialty Polymers

Caption: Applications of this compound as a versatile chemical intermediate.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Do not eat, drink, or smoke when using this product.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on skin, wash with plenty of water.

  • If inhaled, remove person to fresh air and keep comfortable for breathing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Dispose of contents/container in accordance with local regulations.

This technical guide serves as a foundational resource for professionals working with this compound. For detailed experimental procedures and safety protocols, it is essential to consult primary literature and established laboratory safety guidelines.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Bromo-3-fluorophenol. This halogenated phenol (B47542) serves as a valuable building block in medicinal chemistry and materials science, making its unambiguous identification crucial for research and development. This document details the key spectroscopic techniques and a plausible synthetic route, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Physical Properties

A foundational step in structure elucidation is the determination of the compound's basic chemical and physical characteristics.

PropertyValueSource/Method
IUPAC Name This compound--INVALID-LINK--[1][2]
CAS Number 121219-03-2--INVALID-LINK--[1][2]
Molecular Formula C₆H₄BrFO--INVALID-LINK--[1][2]
Molecular Weight 191.00 g/mol --INVALID-LINK--[1][2]
Monoisotopic Mass 189.94296 Da--INVALID-LINK--[1][2]
Appearance White to off-white or light yellow crystalline solid/powder--INVALID-LINK--[3]
Melting Point 71-75 °C--INVALID-LINK--[4]
Solubility Soluble in methanol--INVALID-LINK--[5]

Synthesis of this compound

The regioselective synthesis of this compound is critical for obtaining a pure sample for analysis. A common and effective method is the electrophilic bromination of 3-fluorophenol (B1196323). The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of 3-fluorophenol, the para position is sterically favored, leading to the desired product.

Experimental Protocol: Bromination of 3-Fluorophenol

This protocol is adapted from established methods for the bromination of phenols.

Materials:

  • 3-Fluorophenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., dichloromethane, acetic acid)

  • Sodium thiosulfate (B1220275) or sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-fluorophenol (1 equivalent) in the chosen solvent.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in the same solvent.

  • Add the bromine solution dropwise to the stirred 3-fluorophenol solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess bromine by adding a solution of sodium thiosulfate or sodium bisulfite until the orange color disappears.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

G cluster_synthesis Synthesis Workflow dissolve Dissolve 3-Fluorophenol in Solvent cool Cool to 0-5 °C dissolve->cool add_br2 Dropwise Addition of Bromine Solution cool->add_br2 stir Stir at 0-5 °C add_br2->stir monitor Monitor by TLC stir->monitor quench Quench Excess Bromine monitor->quench wash_neutralize Wash and Neutralize quench->wash_neutralize dry_concentrate Dry and Concentrate wash_neutralize->dry_concentrate purify Purify Product dry_concentrate->purify

Synthesis Workflow for this compound.

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each technique provides unique information about the molecule's connectivity and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Expected Data:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak cluster corresponding to the molecular weight of this compound. Due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, two peaks of nearly equal intensity will be observed at m/z = 190 and m/z = 192.

  • Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen radical ([M-H]⁺), carbon monoxide ([M-CO]⁺), and the formyl radical ([M-CHO]⁺). For this molecule, the loss of the bromine radical ([M-Br]⁺) is also a likely fragmentation pathway.

FragmentExpected m/z
[C₆H₄⁷⁹BrFO]⁺190
[C₆H₄⁸¹BrFO]⁺192
[M-H]⁺189/191
[M-CO]⁺162/164
[M-CHO]⁺161/163
[M-Br]⁺111
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Data: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the substituted benzene (B151609) ring.

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H stretch3200-3600Broad peak indicating hydrogen bonding of the phenolic hydroxyl group.
C-H stretch (aromatic)3000-3100Sharp peaks characteristic of C-H bonds on the aromatic ring.
C=C stretch (aromatic)1450-1600Multiple sharp peaks corresponding to the vibrations of the benzene ring.
C-O stretch (phenol)1180-1260Strong absorption due to the stretching of the carbon-oxygen bond.
C-F stretch1000-1400Strong absorption band.
C-Br stretch500-600Absorption in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum will show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃): The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the hydroxyl group.

  • H-2: This proton is ortho to the hydroxyl group and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.

  • H-5: This proton is ortho to the bromine atom and meta to the hydroxyl group. It is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.

  • H-6: This proton is ortho to both the fluorine and bromine atoms. It is expected to be a triplet (or more complex multiplet) due to coupling with H-2 and H-5.

  • -OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃): Six distinct signals are expected in the aromatic region of the spectrum. The carbon atoms directly bonded to the electronegative oxygen, fluorine, and bromine atoms will be significantly deshielded (shifted downfield). The C-F and C-Br couplings will also be observable.

  • C-1 (C-OH): Expected to be the most downfield signal due to the direct attachment of the electronegative oxygen atom.

  • C-3 (C-F): Expected to be a doublet with a large coupling constant (¹JC-F) due to the directly attached fluorine atom.

  • C-4 (C-Br): The chemical shift will be influenced by the bromine atom, and the signal may be broadened.

  • C-2, C-5, C-6: These carbons will appear as doublets due to smaller C-F coupling constants (²JC-F, ³JC-F).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a synthesized compound follows a logical progression of analytical techniques.

G cluster_elucidation Structure Elucidation Workflow synthesis Synthesis and Purification ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr data_analysis Data Analysis and Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Logical Workflow for Spectroscopic Structure Elucidation.

Conclusion

The structure of this compound can be confidently determined through a combination of regioselective synthesis and comprehensive spectroscopic analysis. Mass spectrometry confirms the molecular weight and the presence of one bromine atom. Infrared spectroscopy identifies the key functional groups, namely the phenolic hydroxyl group and the substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms, allowing for the unambiguous assignment of the substitution pattern on the benzene ring. This systematic approach is fundamental in ensuring the identity and purity of this important chemical intermediate for its applications in drug discovery and materials science.

References

Synthesis of 4-Bromo-3-fluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-bromo-3-fluorophenol, a key intermediate in the development of novel therapeutics.[1] The unique substitution pattern of this compound, featuring both bromine and fluorine atoms on a phenolic core, offers versatile reactivity for the construction of complex molecular architectures in active pharmaceutical ingredients (APIs).[1] This document details experimental protocols, presents quantitative data, and visualizes reaction workflows to support research and development in medicinal chemistry.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₄BrFO.[2][3][4] Its structure and key identifiers are summarized in the table below. The presence of the electron-withdrawing halogen substituents and the electron-donating hydroxyl group dictates its reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.

PropertyValue
IUPAC Name This compound[4]
CAS Number 121219-03-2[2][3][4][5]
Molecular Formula C₆H₄BrFO[2][3][4][5]
Molecular Weight 191.00 g/mol [4]
Appearance White to off-white or light yellow crystalline solid/powder[5]
Melting Point 69.0-75.0 °C[5]
Purity ≥97.5% (GC)[5], >98.0%(GC)(T)

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most common and direct method is the electrophilic bromination of 3-fluorophenol (B1196323). Alternative routes, such as the Sandmeyer reaction starting from 4-bromo-3-fluoroaniline (B116652), offer a different approach to achieving the desired substitution pattern.

Route 1: Electrophilic Bromination of 3-Fluorophenol

This is the most direct approach to synthesizing this compound. The hydroxyl group of 3-fluorophenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. The regioselectivity of the bromination is therefore dependent on the interplay of these directing effects and steric hindrance. The para-position relative to the hydroxyl group is the most activated and sterically accessible, leading to the desired product.

3-Fluorophenol 3-Fluorophenol Reaction Electrophilic Aromatic Substitution 3-Fluorophenol->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetonitrile (B52724), Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-fluorophenol (1.0 equivalent) in anhydrous acetonitrile or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. Alternatively, a solution of bromine (1.0 equivalent) in the reaction solvent can be added dropwise.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. If bromine was used, first quench with a saturated aqueous sodium thiosulfate solution until the orange color disappears.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.[2][6]

ParameterValue
Starting Material 3-Fluorophenol
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature 0 °C to room temperature
Typical Yield 70-85% (Predicted)
Purity >98% after purification
Route 2: Sandmeyer Reaction of 4-Bromo-3-fluoroaniline

An alternative synthesis of this compound involves the diazotization of 4-bromo-3-fluoroaniline followed by hydrolysis of the resulting diazonium salt. This multi-step approach can be advantageous when the starting aniline (B41778) is readily available or when direct bromination of 3-fluorophenol proves problematic. 4-Bromo-3-fluoroaniline is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]

Aniline 4-Bromo-3-fluoroaniline Diazotization Diazotization (NaNO₂, aq. acid) Aniline->Diazotization Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (H₂O, heat) Diazonium_Salt->Hydrolysis Workup Extraction & Neutralization Hydrolysis->Workup Purification Distillation or Recrystallization Workup->Purification Phenol This compound Purification->Phenol

Caption: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol:

  • Materials:

    • 4-Bromo-3-fluoroaniline

    • Concentrated sulfuric acid or hydrochloric acid

    • Sodium nitrite (B80452) (NaNO₂)

    • Water

    • Copper(I) oxide or copper(II) sulfate (optional, for catalysis)

    • Diethyl ether or other suitable organic solvent

    • Sodium bicarbonate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Diazotization:

      • In a beaker, dissolve 4-bromo-3-fluoroaniline (1.0 equivalent) in an aqueous solution of sulfuric acid or hydrochloric acid.

      • Cool the mixture to 0-5 °C in an ice-salt bath.

      • Slowly add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

      • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    • Hydrolysis:

      • In a separate flask, bring a solution of water (and optionally a copper catalyst) to a boil.

      • Slowly and carefully add the cold diazonium salt solution to the boiling water. The addition should be controlled to manage the evolution of nitrogen gas.

      • After the addition is complete, continue to heat the mixture, often with steam distillation, to drive the hydrolysis and distill the product.

    • Workup and Purification:

      • Extract the distillate with diethyl ether.

      • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

      • The crude this compound can be purified by vacuum distillation or recrystallization.

ParameterValue
Starting Material 4-Bromo-3-fluoroaniline
Reagents NaNO₂, aq. H₂SO₄
Key Step Hydrolysis of diazonium salt
Temperature 0-5 °C (diazotization), >100 °C (hydrolysis)
Typical Yield 60-75% (Predicted)
Purity >97% after purification

Spectroscopic Data (Predicted)

TechniquePredicted Data
¹H NMR Three signals in the aromatic region (approx. 6.8-7.5 ppm). The proton ortho to the hydroxyl group will be the most upfield, while the proton ortho to the bromine will be the most downfield. Coupling patterns will be complex due to H-F and H-H coupling. A broad singlet for the phenolic proton will also be present.
¹³C NMR Six signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the fluorine. The carbon-fluorine coupling will be observable.
IR (Infrared) Broad O-H stretch (approx. 3200-3600 cm⁻¹), C-O stretch (approx. 1200-1300 cm⁻¹), C-F stretch (approx. 1000-1100 cm⁻¹), C-Br stretch (approx. 500-600 cm⁻¹), and aromatic C-H and C=C stretches in their characteristic regions.
Mass Spec (MS) A molecular ion peak (M⁺) at m/z 190 and an M+2 peak of similar intensity at m/z 192, characteristic of a monobrominated compound.

Conclusion

The synthesis of this compound is a critical process for obtaining a versatile intermediate for pharmaceutical and materials science applications.[1] The direct bromination of 3-fluorophenol represents the most straightforward synthetic route, while the Sandmeyer reaction of 4-bromo-3-fluoroaniline offers a viable alternative. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important chemical building block.

References

An In-depth Technical Guide to 4-Bromo-3-fluorophenol (CAS: 121219-03-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenolic ring, imparts versatile reactivity, making it a crucial building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key applications of this compound, with a particular focus on its role in drug discovery as an intermediate for pharmaceutical agents, including potential antiviral compounds targeting the Hepatitis C virus. Detailed experimental protocols and visualizations of key processes are included to support researchers in its practical application.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature. The strategic placement of the bromo and fluoro substituents on the phenol (B47542) ring significantly influences its chemical properties and reactivity in synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 121219-03-2
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
Appearance Off-white to gray to yellow or pale-red powder or crystals
Melting Point 71-75 °C
Purity ≥98%
IUPAC Name This compound
InChI Key MRQYTJXVULSNIS-UHFFFAOYSA-N
Solubility Sparingly soluble in water

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted/Related DataReference(s)
¹H NMR Spectra for 4-Bromo-2-fluorophenol are available for comparison.
¹³C NMR Predicted spectra for 4-Bromophenol are available.
IR Spectrum Spectra for 3-Bromo-4-fluorophenol and 4-Bromophenol are available for comparison.
Mass Spectrum The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.

Synthesis and Reactivity

This compound is exclusively produced through industrial chemical synthesis, as it is not known to occur naturally. Its synthesis typically involves multi-step procedures starting from commercially available substituted phenols. A common synthetic approach is the electrophilic bromination of 3-fluorophenol (B1196323).

Experimental Protocol: Synthesis of this compound via Bromination of 3-Fluorophenol (General Procedure)

This protocol is a generalized procedure based on the bromination of similar phenolic compounds.

Materials:

  • 3-Fluorophenol

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., Dichloroethane, Acetic Acid)

  • Deionized water

  • Sodium sulfite (B76179) or sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3-fluorophenol (1 equivalent) in the chosen solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of the brominating agent (e.g., NBS, 1.1 equivalents) in the same solvent to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess bromine by adding a sodium sulfite or sodium bisulfite solution.

  • Add water and separate the organic layer.

  • Wash the organic layer with a sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 3_Fluorophenol 3-Fluorophenol Dissolution Dissolve in Solvent 3_Fluorophenol->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Bromination Add Brominating Agent (e.g., NBS) Cooling->Bromination Stirring Stir at Room Temperature Bromination->Stirring Quenching Quench Excess Bromine Stirring->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify Product (Chromatography/ Recrystallization) Drying->Purification 4_Bromo_3_fluorophenol This compound Purification->4_Bromo_3_fluorophenol

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique arrangement of substituents on the this compound scaffold makes it a highly valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final drug candidate. This compound is a key starting material for the development of drugs in several therapeutic areas, including anti-infectives, anti-inflammatories, and oncology.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. For this compound, this reaction enables the coupling of an aryl or heteroaryl group at the 4-position, displacing the bromine atom.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (General Procedure)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • A suitable solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and a ligand if required.

  • Add the base to the flask.

  • Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) and add it to the reaction flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aryl_Halide This compound Setup Combine Reagents under Inert Atmosphere Aryl_Halide->Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Setup Catalyst Palladium Catalyst Catalyst->Setup Base Base Base->Setup Solvent Solvent Solvent->Setup Heating Heat with Stirring Setup->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Biaryl Biaryl Product Purification->Biaryl

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application as an Antiviral Agent: Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

This compound has been identified as a scaffold for the development of potent antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. NS5B is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome. Non-nucleoside inhibitors (NNIs) of NS5B are of great interest as they bind to allosteric sites on the enzyme, leading to a conformational change that inhibits its function.

The NS5B polymerase interacts with the cellular kinase Akt/PKB, which can influence viral replication. The binding of inhibitors derived from scaffolds like this compound to allosteric sites on NS5B can disrupt the polymerase's function and, consequently, halt viral replication.

HCV_NS5B_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_hcv_replication HCV Replication Complex (Perinuclear Region) PI3K PI3K Akt_PKB_inactive Akt/PKB (inactive) PI3K->Akt_PKB_inactive Activates Akt_PKB_active Akt/PKB (active) (Phosphorylated) Akt_PKB_inactive->Akt_PKB_active Phosphorylation Cell_Signaling Cell Survival & Proliferation Signaling Akt_PKB_active->Cell_Signaling NS5B HCV NS5B Polymerase Akt_PKB_active->NS5B Interacts with & Phosphorylates NS5B->Akt_PKB_active Sequesters & Relocates RNA_Replication Viral RNA Replication NS5B->RNA_Replication Catalyzes Inhibitor This compound -derived NNI Inhibitor->NS5B Binds to Allosteric Site

Caption: Inhibition of HCV NS5B Polymerase.

Safety and Handling

This compound is a chemical that requires careful handling to avoid potential health hazards.

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Serious eye damage (Category 1)H318: Causes serious eye damage
Serious eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases, reducing agents, and oxidizing substances.

Conclusion

This compound is a strategically important building block for the synthesis of a wide range of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the presence of both bromo and fluoro substituents on a phenolic core, allows for the construction of complex molecular architectures with desirable pharmacokinetic properties. The potential for its derivatives to act as potent inhibitors of viral enzymes, such as the HCV NS5B polymerase, highlights its significance in the development of novel therapeutics. This guide provides essential technical information and standardized protocols to aid researchers and scientists in the effective and safe utilization of this compound in their research and development endeavors.

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenol is a halogenated aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique molecular structure, featuring a phenol (B47542) ring substituted with both a bromine and a fluorine atom, imparts specific reactivity and physical characteristics that are of significant interest in medicinal chemistry and material science. The presence of these halogens can influence pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and a representative synthetic workflow.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₄BrFO[1][3][4]
Molecular Weight 191.00 g/mol [3][5]
CAS Number 121219-03-2[1][3][4]
Appearance White to off-white or light yellow crystalline solid/powder.[1][4][6][1][4][6]
Melting Point 71-75 °C[5][7]
Boiling Point 96 °C at 2.8 mmHg; 75 °C at 1 mmHg; 231.4 °C at 760 mmHg[6][8][9]
Density (Predicted) 1.764 - 1.8 g/cm³[6][9][10]
Solubility Sparingly soluble in water; soluble in methanol.[1][6][8][1][6][8]
pKa (Predicted) 8.40 ± 0.18[1][6]
Storage Temperature Room temperature, under an inert atmosphere.[1][6][1][6]

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely crushed using a mortar and pestle.[4]

  • The open end of a capillary tube is tapped into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the sealed end.[10][11]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10]

  • The assembly is placed in a heating bath (oil or a metal block) of the melting point apparatus.[1]

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the sample.[1][11]

Boiling Point Determination (Micro Method)

For substances that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. The micro boiling point method is suitable for small sample quantities.

Apparatus:

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil)

  • Rubber band or wire to attach the vial to the thermometer

Procedure:

  • A few milliliters of the liquid sample (or molten solid) are placed in a small test tube.[12]

  • A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.[13][14]

  • The test tube is attached to a thermometer and immersed in a heating bath.[13]

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[13]

  • Heating is continued until a continuous and vigorous stream of bubbles emerges from the open end of the capillary tube.[13]

  • The heating is then discontinued, and the bath is allowed to cool.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

Density Determination of a Solid (Buoyancy Method)

This method is based on Archimedes' principle and involves weighing the solid in air and then in a liquid of known density in which the solid is insoluble.

Apparatus:

  • Analytical balance with a hook for under-balance weighing

  • Beaker

  • Support for the beaker on the balance pan

  • Fine thread

  • Auxiliary liquid of known density (e.g., a hydrocarbon solvent in which this compound is insoluble)

Procedure:

  • A sample of this compound is weighed in the air. This is the mass in air (m_air).[7]

  • The sample is then suspended by a fine thread and fully immersed in an auxiliary liquid of known density (ρ_liquid) in a beaker placed on the balance. The sample should not touch the sides or bottom of the beaker.[7][15]

  • The apparent mass of the sample when submerged in the liquid is recorded (m_liquid).[7]

  • The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in a specific solvent.

Apparatus:

  • Conical flasks or vials with stoppers

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a flask.[16]

  • The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • After equilibration, the mixture is allowed to stand to let undissolved solid settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.[17]

  • The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a calibration curve.[16]

  • The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of a phenolic compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • A series of buffer solutions with known pH values

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent.

  • A series of solutions are prepared by diluting the stock solution in different buffer solutions covering a range of pH values around the expected pKa.[18]

  • The UV-Vis absorbance spectrum of each buffered solution is recorded. The acidic (protonated) and basic (deprotonated) forms of the phenol will have different absorbance maxima.[6]

  • The absorbance at a wavelength where the difference between the two forms is maximal is measured for each solution.

  • The ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) can be calculated from the absorbance values.

  • The pKa is determined by plotting the pH versus the logarithm of the ratio [A⁻]/[HA] and identifying the pH at which this ratio is zero (i.e., when [A⁻] = [HA]). This can be derived from the Henderson-Hasselbalch equation.[18]

Synthetic Workflow

This compound is typically synthesized via electrophilic aromatic substitution on a fluorophenol precursor. The following diagram illustrates a general workflow for its preparation.

Synthesis_Workflow start Start: 3-Fluorophenol reaction Electrophilic Aromatic Substitution start->reaction React with reagents Reagents: - Brominating Agent (e.g., NBS, Br2) - Solvent (e.g., Acetic Acid, CH2Cl2) reagents->reaction Add workup Aqueous Workup: - Quench excess bromine - Neutralization - Extraction with organic solvent reaction->workup Proceed to purification Purification: - Column Chromatography - Recrystallization workup->purification Isolate crude product and product Final Product: This compound purification->product Yields pure

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest to the pharmaceutical and chemical industries. The tabulated data, coupled with the generalized experimental protocols, offer a valuable resource for researchers and professionals involved in the handling and application of this key synthetic intermediate. The provided synthetic workflow further contextualizes its production, underscoring its role as a versatile building block in the development of complex molecules.

References

Spectroscopic Profile of 4-Bromo-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-3-fluorophenol (CAS No. 121219-03-2), a key intermediate in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource of its structural and spectroscopic characteristics. Given the limited availability of public domain experimental spectra, this guide combines compiled physical data with predicted spectroscopic values based on established principles and data from structural isomers. Detailed experimental protocols for acquiring spectroscopic data are also provided to facilitate empirical validation.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄BrFO.[1][2] Its chemical structure incorporates a hydroxyl group, a bromine atom, and a fluorine atom on a benzene (B151609) ring, which collectively influence its reactivity, polarity, and spectroscopic signature.[3] The compound typically appears as a white to light-colored crystalline solid.[4]

PropertyValueSource(s)
CAS Number 121219-03-2[1][5]
Molecular Formula C₆H₄BrFO[1][4][5]
Molecular Weight 191.00 g/mol [5]
Melting Point 71-75 °C[4][6]
Boiling Point 231.4 ± 20.0 °C at 760 mmHg (Predicted)[6]
Density 1.8 ± 0.1 g/cm³ (Predicted)[6]
Appearance White to light yellow to light orange powder/crystal[4]
Purity Typically >97%[4]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, established spectroscopic principles for substituted phenols, and comparison with available data for its isomers.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region for the three protons on the benzene ring, in addition to a broad singlet for the phenolic hydroxyl group. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl, fluorine, and bromine substituents.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.0 - 7.3Doublet of doublets (dd)JH2-H6 (meta) ≈ 2-3, JH2-F (ortho) ≈ 8-10
H-56.8 - 7.1Doublet of doublets (dd)JH5-H6 (ortho) ≈ 8-9, JH5-F (meta) ≈ 5-7
H-67.3 - 7.5Triplet (t) or Doublet of doublets (dd)JH6-H5 (ortho) ≈ 8-9, JH6-H2 (meta) ≈ 2-3
OH5.0 - 6.0Broad singlet (s)N/A

Note: Predicted values are for a standard deuterated solvent like CDCl₃. The phenolic OH signal is solvent and concentration dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six signals for the carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached substituents, particularly the fluorine atom, which will also introduce C-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (C-OH)150 - 155JC1-F (meta) ≈ 10-15
C-2110 - 115JC2-F (ortho) ≈ 20-25
C-3 (C-F)155 - 160JC3-F (direct) ≈ 240-250
C-4 (C-Br)110 - 115JC4-F (para) ≈ 3-5
C-5118 - 122JC5-F (meta) ≈ 5-10
C-6125 - 130JC6-F (ortho) ≈ 15-20
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch3200 - 3600Broad band due to hydrogen bonding
C-H stretch (aromatic)3000 - 3100Sharp peaks
C=C stretch (aromatic)1500 - 1600Medium to strong bands
C-O stretch (phenol)1200 - 1260Strong band
C-F stretch1100 - 1250Strong band
C-Br stretch500 - 650Medium to weak band
Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature.

IonPredicted m/zDescription
[M]⁺190Corresponding to ⁷⁹Br isotope
[M+2]⁺192Corresponding to ⁸¹Br isotope, with ~1:1 intensity to M⁺
[M-CO]⁺162/164Loss of carbon monoxide
[M-HCO]⁺161/163Loss of a formyl radical

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and elucidation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including a spectral width covering 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Co-add a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time.

    • A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and reference them to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups within the molecule.

Procedure:

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation (ATR): Place a small amount of the powdered this compound directly onto the ATR crystal. Apply firm, even pressure to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a mid-IR range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

  • Instrumentation: Utilize a mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) system, or with a direct insertion probe.[7] Electron Ionization (EI) is a common method for such compounds.

  • Sample Introduction:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Inject a microliter volume into the GC, which will separate the compound before it enters the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube for analysis.[8]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu). The ionization energy for EI is typically set at 70 eV.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the characteristic isotopic pattern for bromine. Examine the major fragment ions to deduce the fragmentation pathways.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MW_Pattern Molecular Weight & Isotopic Pattern MS->MW_Pattern Func_Groups Functional Groups (OH, C-F, C-Br) IR->Func_Groups Connectivity Proton Environment & Carbon Skeleton (¹H, ¹³C) NMR->Connectivity Structure_Confirmation Structure Confirmation MW_Pattern->Structure_Confirmation Func_Groups->Structure_Confirmation Connectivity->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 4-Bromo-3-fluorophenol: Commercial Availability, Synthetic Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorophenol is a versatile, halogenated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenolic ring, imparts distinct reactivity that is leveraged in various synthetic transformations, particularly in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, detailed experimental protocols for its application in common cross-coupling reactions, and its role as an antiviral agent.

Commercial Availability and Physicochemical Properties

This compound is readily available from a multitude of chemical suppliers worldwide. It is typically supplied as an off-white to light yellow crystalline powder with a purity of 98% or higher. Researchers can procure this reagent in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale development projects.

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 121219-03-2[1]
Molecular Formula C₆H₄BrFO[1]
Molecular Weight 191.00 g/mol [1]
Appearance Off-white to light yellow crystalline powder---
Melting Point 71 °C[1]
Purity ≥98% (GC)---
IUPAC Name This compound---
Synonyms 3-Fluoro-4-bromophenol---

Synthetic Applications and Experimental Protocols

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with a variety of arylboronic acids to generate substituted biaryl compounds, which are common motifs in biologically active molecules.

Experimental Protocol: Synthesis of 4'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol is a representative example adapted from established procedures for similar substrates.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (4-cyanophenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2][3]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst and Solvents A->B Inert Atmosphere C Heat and Stir (e.g., 90 °C, 12h) B->C D Cool and Extract C->D E Wash and Dry Organic Layer D->E F Purify by Chromatography E->F G Biaryl Product F->G Final Product

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to arylamines which are prevalent in pharmaceuticals.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This general protocol can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv), this compound (1.0 mmol, 1.0 equiv), and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][5][6]

Buchwald_Hartwig_Amination A Pd(0) Catalyst C Oxidative Addition A->C B This compound B->C D Pd(II) Intermediate C->D G Amine Coordination & Deprotonation D->G E Amine E->G F Base F->G H Pd(II)-Amido Complex G->H I Reductive Elimination H->I I->A Regenerates Catalyst J Arylamine Product I->J

Buchwald-Hartwig Amination Catalytic Cycle

Biological Significance: Antiviral Activity

This compound has been identified as a potent antiviral agent, notably for its inhibitory action against the Hepatitis C virus (HCV).[1] It functions by targeting the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome.

The inhibition of NS5B polymerase by small molecules like this compound is a key strategy in the development of direct-acting antiviral (DAA) therapies for HCV. These inhibitors can be classified as either nucleoside inhibitors (NIs), which act as chain terminators, or non-nucleoside inhibitors (NNIs), which bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive.[7][8] The action of this compound falls into the category of non-nucleoside inhibition.

HCV_Replication_Inhibition cluster_virus HCV Life Cycle cluster_inhibition Mechanism of Inhibition Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly NS5B NS5B Polymerase Replication->NS5B is mediated by Release Release Assembly->Release Binding Allosteric Binding NS5B->Binding Inhibitor This compound (NNI) Inhibitor->Binding Conformation Conformational Change Binding->Conformation Inactivation Enzyme Inactivation Conformation->Inactivation Inactivation->Replication BLOCKS

Inhibition of HCV RNA Replication by this compound

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular architectures. Furthermore, its demonstrated antiviral activity against the Hepatitis C virus underscores its importance as a lead compound or scaffold for the design of novel therapeutics. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers aiming to harness the synthetic and biological potential of this compound.

References

4-Bromo-3-fluorophenol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 4-Bromo-3-fluorophenol (CAS No. 121219-03-2), a versatile building block in pharmaceutical and chemical synthesis.[1][2][3] Adherence to the protocols and safety measures outlined in this document is essential for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a halogenated organic compound that appears as a white to off-white or pale-yellow crystalline solid at room temperature.[4][5] It possesses a faint, characteristic phenolic odor.[4] The presence of both bromine and fluorine substituents on the benzene (B151609) ring contributes to its chemical stability and influences its reactivity in synthetic applications.[4]

PropertyValueSource
Molecular Formula C6H4BrFO[4][6]
Molecular Weight 191.00 g/mol [6]
CAS Number 121219-03-2[4][6]
Appearance White to off-white or pale-yellow crystalline solid/powder[3][4][5]
Melting Point 71 - 75 °C[3]
Boiling Point 96 °C at 2.8 mmHg[3][7]
Density 1.764 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in water, soluble in methanol.[2][4]
Vapor Pressure 0.0411 mmHg at 25°C[7]
pKa 8.40 ± 0.18 (Predicted)[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[6] It may also cause skin and respiratory irritation.[6][8]

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Serious Eye Damage/IrritationCategory 1GHS05 (Corrosion)DangerH318: Causes serious eye damage
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Specific Target Organ ToxicityCategory 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

GHS classifications are based on aggregated data and may vary slightly between suppliers.[6][8]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound, especially of the solid powder, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for handling this compound. The following diagram illustrates the recommended PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat (Chemical-resistant, fully buttoned) goggles Safety Goggles (Chemical splash proof) labcoat->goggles Don gloves Gloves (Nitrile, double-gloved recommended) goggles->gloves Don respirator Respiratory Protection (NIOSH-approved, if dust is generated) gloves->respirator If applicable end Handling Complete gloves->end respirator->end start Before Handling start->labcoat Don

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

Handling Procedures
  • Preparation: Designate a specific area within the fume hood for handling. Assemble all necessary equipment and reagents before introducing the compound.

  • Dispensing: Avoid the formation of dust and aerosols when handling the solid.[7] Use non-sparking tools.

  • Hygiene: Do not eat, drink, or smoke when using this product.[4][7] Wash hands and any exposed skin thoroughly after handling.[7][11]

  • Contamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from strong bases, reducing agents, and oxidizing substances to prevent hazardous reactions.[4]

  • The recommended storage temperature is ambient or room temperature.[4][5]

Emergency Procedures and First Aid

Immediate action is required in case of exposure. The following flowchart outlines the appropriate first aid measures.

First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_fresh_air wash_skin Take off contaminated clothing. Wash with soap and plenty of water. skin->wash_skin rinse_eyes Immediately rinse with water for at least 15 minutes. Remove contact lenses if present. eye->rinse_eyes rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid measures for exposure to this compound.

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

  • Skin Contact: In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water. Consult a doctor.[7]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help immediately.[7]

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.[4][7]

Spill and Disposal Management

Accidental Release Measures

In the event of a spill, follow this logical workflow.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate personnel to a safe area. Ensure adequate ventilation. start->evacuate ppe Wear appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Prevent further leakage or spillage. Do not let chemical enter drains. ppe->contain collect Collect with a non-sparking tool. Place in a suitable, closed container for disposal. contain->collect decontaminate Decontaminate the spill area. collect->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for managing a spill of this compound.

Waste Disposal

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[7][12]

  • Classification: This material should be disposed of as hazardous waste.[13][14]

  • Procedure: Dispose of contents and container to an approved waste disposal plant.[7][11] Do not allow the chemical to enter drains.[7][11]

  • Contaminated Materials: Any materials contaminated with this compound, including PPE, should be collected in a sealed, labeled hazardous waste container for disposal.[13]

Reactivity and Stability

  • Chemical Stability: The compound is stable under normal temperatures and pressures.[9]

  • Conditions to Avoid: Avoid the formation of dust.[7]

  • Incompatible Materials: Strong bases, strong oxidizing agents, and reducing agents.[4][11]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[11]

This guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Navigating the Solubility of 4-Bromo-3-fluorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-3-fluorophenol, a crucial intermediate in the pharmaceutical and agrochemical industries. This document provides a compilation of its physicochemical properties, a summary of available solubility data, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development, enabling informed decisions in process development, formulation, and quality control.

Introduction to this compound

This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄BrFO. It typically appears as a white to off-white crystalline solid. The presence of bromine and fluorine atoms on the phenol (B47542) ring significantly influences its chemical reactivity and physical properties, making it a versatile building block in organic synthesis. Its structural attributes, including a polar hydroxyl group and a substituted aromatic ring, suggest a nuanced solubility profile across different classes of organic solvents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in various solvent systems. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
Appearance White to off-white crystalline solid
Melting Point 71.5 °C
Boiling Point 75°C at 1 mmHg
pKa 8.40 ± 0.18 (Predicted)
Calculated Aqueous Solubility 0.377 mg/mL

Solubility of this compound in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative assessment can be made. The presence of the polar hydroxyl group facilitates interaction with polar solvents, while the brominated and fluorinated benzene (B151609) ring imparts a degree of lipophilicity, allowing for dissolution in less polar environments.

One available source indicates that this compound is soluble in methanol. The table below summarizes the currently available data.

SolventQuantitative SolubilityQualitative Solubility
Water0.377 mg/mL (Calculated)Sparingly soluble
MethanolData not availableSoluble

Given the limited quantitative data, experimental determination of solubility in solvents relevant to specific applications is highly recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves agitating an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). The shaker should be set to a speed that ensures continuous and vigorous agitation of the solid within the solvent. The equilibration time can vary, but a period of 24 to 72 hours is often sufficient to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

  • Calculation of Solubility: The solubility of this compound in the specific solvent is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

To aid in the practical application of the information presented, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for solvent selection.

experimental_workflow start Start: Solubility Determination prep Prepare Supersaturated Mixture (Excess this compound in Solvent) start->prep equilibrate Equilibrate in Thermostatic Shaker (Constant Temperature & Agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (Remove Undissolved Solid) settle->filter analyze Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end_point End: Quantitative Solubility Value calculate->end_point

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection_logic start Start: Solvent Selection define_req Define Process Requirements (e.g., Reaction, Crystallization) start->define_req assess_polarity Assess Required Solvent Polarity define_req->assess_polarity polar_path Polar Solvent Needed assess_polarity->polar_path High Polarity nonpolar_path Non-Polar Solvent Needed assess_polarity->nonpolar_path Low Polarity test_polar Test Solubility in Polar Solvents (e.g., Methanol, Ethanol, Acetone) polar_path->test_polar test_nonpolar Test Solubility in Non-Polar Solvents (e.g., Toluene, Hexane) nonpolar_path->test_nonpolar evaluate Evaluate Quantitative Solubility Data test_polar->evaluate test_nonpolar->evaluate optimize Optimize Solvent System (e.g., Co-solvents, Temperature) evaluate->optimize final_choice Final Solvent Selection optimize->final_choice

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

An In-depth Technical Guide to 4-Bromo-3-fluorophenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenol is a halogenated aromatic organic compound that has emerged as a critical building block in modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development.[1] Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a fluorine atom on the benzene (B151609) ring, imparts distinct reactivity and physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures.[1] The presence of multiple reaction sites allows for selective functionalization, enabling the construction of novel bioactive molecules. This technical guide provides a comprehensive overview of the historical context of its synthesis, modern experimental protocols, key quantitative data, and its significant applications in drug discovery.

Historical Context and Plausible Discovery

Historically, the synthesis of bromophenols was achieved through the direct bromination of phenol (B47542).[2] However, the high reactivity of the phenol ring often leads to polybromination.[3] The introduction of a fluorine atom onto an aromatic ring presented additional synthetic challenges. Early methods for synthesizing fluoroaromatic compounds included the Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates.[4]

Given this historical context, the first synthesis of this compound likely occurred in the latter half of the 20th century, leveraging a multi-step synthetic sequence. A plausible early synthetic route would have involved the diazotization of a substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromine or fluorine atom, and subsequent transformation to the phenol. The CAS number for this compound, 121219-03-2, suggests its formal registration and widespread availability are a more recent development, coinciding with the increasing demand for complex, fluorinated building blocks in drug discovery programs.[5]

Historical_Synthesis_Pathway Substituted_Aniline Substituted Aniline (e.g., 2-Fluoro-4-bromoaniline) Diazonium_Salt Diazonium Salt Substituted_Aniline->Diazonium_Salt Diazotization (NaNO2, H+) 4_Bromo_3_fluorophenol This compound Diazonium_Salt->4_Bromo_3_fluorophenol Hydrolysis (H2O, heat)

Plausible historical synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

The unique arrangement of substituents in this compound gives rise to its specific physical, chemical, and spectroscopic properties. A summary of this data is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄BrFO
Molecular Weight 191.00 g/mol
CAS Number 121219-03-2
Appearance White to off-white crystalline solid
Melting Point 71.5 °C
Boiling Point 75 °C at 1 mmHg
Density (Predicted) 1.764 g/cm³
pKa (Predicted) 8.40
Solubility Soluble in methanol

Table 2: Spectroscopic Data of this compound

SpectroscopyKey Data
¹H NMR Signals corresponding to the aromatic protons.
¹³C NMR Six distinct signals for the aromatic carbons.
IR (Vapor Phase) Characteristic peaks for O-H, C-F, C-Br, and aromatic C-H and C=C bonds.
Mass Spectrometry (EI) Molecular ion peaks at m/z 190 and 192 (due to bromine isotopes), and characteristic fragmentation patterns.[6]

Modern Synthetic Protocols

Contemporary methods for the synthesis of this compound often prioritize regioselectivity and yield. A common and efficient approach involves the electrophilic bromination of 3-fluorophenol (B1196323). The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is sterically less hindered, it is the major product.

Modern_Synthesis_Workflow cluster_reactants Reactants 3_Fluorophenol 3-Fluorophenol Reaction_Mixture Reaction Mixture 3_Fluorophenol->Reaction_Mixture Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Reaction Electrophilic Bromination Reaction_Mixture->Reaction Workup Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Workflow for a modern synthesis of this compound.

Experimental Protocol: Synthesis from 3-Fluorophenol

This protocol is a representative example of a modern laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of acetonitrile).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in the pharmaceutical industry due to its versatile reactivity.[1] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[1] The fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The phenolic hydroxyl group can be readily alkylated, acylated, or used as a nucleophile in various transformations.

This trifecta of reactive sites makes this compound a key starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anti-infectives, anti-inflammatories, and oncology drugs.[1]

Drug_Discovery_Signaling_Pathway 4_Bromo_3_fluorophenol This compound Cross_Coupling Cross-Coupling (e.g., Suzuki) 4_Bromo_3_fluorophenol->Cross_Coupling Etherification Etherification 4_Bromo_3_fluorophenol->Etherification Other_Modifications Other Modifications 4_Bromo_3_fluorophenol->Other_Modifications Intermediate_Library Library of Functionalized Intermediates Cross_Coupling->Intermediate_Library Etherification->Intermediate_Library Other_Modifications->Intermediate_Library API_Synthesis API Synthesis Intermediate_Library->API_Synthesis Drug_Candidate Drug Candidate API_Synthesis->Drug_Candidate

Role of this compound in drug discovery workflows.

Conclusion

This compound, while lacking a dramatic historical discovery narrative, has established itself as an indispensable tool in modern organic synthesis. Its utility is firmly rooted in the foundational principles of aromatic chemistry, and its importance continues to grow with the increasing demand for sophisticated, highly functionalized molecules in the life sciences. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and applications of this versatile building block is essential for the design and creation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: The Utility of 4-Bromo-3-fluorophenol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-3-fluorophenol is a versatile chemical building block crucial in pharmaceutical synthesis and drug discovery.[1] Its structure, featuring both bromine and fluorine atoms on a phenolic core, offers unique reactivity for creating complex molecules.[1] The fluorine atom can enhance pharmacokinetic properties like metabolic stability and receptor binding affinity, while the bromine atom provides a reactive handle for carbon-carbon bond formation.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the synthesis of fluorinated biaryl compounds from aryl halides and boronic acids with high efficiency and functional group tolerance.[3][4] These biaryl structures are prevalent in many natural products, pharmaceuticals, and advanced materials.[5]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle. The reaction requires a palladium(0) catalyst, a base, and a suitable solvent.[4] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[6]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[4] This species then transfers its organic group to the palladium(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Diorgano Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diorgano RedElim Reductive Elimination RedElim->Pd0 ArAr_out Ar-Ar' (Product) RedElim->ArAr_out ArX_in Ar-X (this compound) ArX_in->OxAdd ArBOH_in Ar'-B(OH)₂ + Base ArBOH_in->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The tables below summarize representative quantitative data for Suzuki coupling reactions of aryl bromides analogous to this compound. These conditions serve as a starting point for optimization.

Table 1: Reaction Conditions for Suzuki Coupling of Aryl Bromides Reaction conditions may require optimization for this compound. Yields are approximate and can vary.

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole3,4-Difluorophenyl- boronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol8512~90
21-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O11024>95[7]
34-BromoacetophenonePhenylboronic acidPd(II)-N₂O₂ catalyst (0.25)Na₂CO₃DMA14024100[5]
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O70-80-94[8]
51-bromo-3,4-difluorobenzene4-(tert-butyl)phenyl- boronic acidPd(PPh₃)₄ (1.5)K₃PO₄Dioxane/H₂O1058.577[2]
62-bromoacetophenonePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃H₂OReflux3-[9]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) Reaction 2. Heating & Stirring (Conventional or Microwave) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 4. Work-up (Quenching, Extraction, Washing) Monitoring->Workup Upon Completion Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Standard Suzuki-Miyaura Coupling (Thermal Conditions)

This protocol is suitable for coupling this compound with various arylboronic acids using a standard palladium-phosphine catalyst system.[10]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/Ethanol)[2]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with reflux condenser)

  • Magnetic stirrer/hotplate

Procedure:

  • To a dry Schlenk or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[10][11]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[11]

  • Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.[2][3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.[10]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[3][10]

  • Upon completion, cool the reaction mixture to room temperature.[10]

  • Dilute the mixture with water (20 mL) and extract with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).[10]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[3][10]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol uses microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times.[10][12]

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a cap

  • Microwave reactor

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and a phosphine (B1218219) ligand like XPhos (4 mol%)).

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).[13]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 8-10).

Troubleshooting and Optimization

ProblemPossible CauseSuggested SolutionReference
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst or a more air-stable pre-catalyst.[14]
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The choice of ligand is often crucial.[14][15]
Incorrect baseThe strength and solubility of the base are critical. Test different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[14]
Insufficient temperatureIncrease the reaction temperature, especially for less reactive arylboronic acids. Consider switching to a higher-boiling solvent or using microwave conditions.[7]
Side Reactions Homocoupling of boronic acidEnsure a thoroughly deoxygenated reaction mixture. Use the correct stoichiometry of reagents.[14]
Protodebromination (loss of Br)Use anhydrous solvents and ensure the base is dry.[14]
Reaction at both halogen sites (if applicable)Not applicable for this substrate, but for di-halogenated phenols, milder conditions favor reaction at the more reactive site (I > Br > Cl).[3][14]

Applications in Drug Discovery

The synthesis of fluorinated biaryl phenols via Suzuki-Miyaura coupling is of significant interest to the pharmaceutical industry. These scaffolds are key components in a variety of therapeutic agents. The strategic placement of fluorine can modulate a drug candidate's acidity, lipophilicity, and metabolic stability, thereby improving its overall pharmacological profile.[1][2] The resulting compounds serve as intermediates in the synthesis of drugs for oncology, inflammation, and infectious diseases.[1][16] The ability to efficiently generate diverse libraries of these molecules using the protocols described herein accelerates the drug discovery pipeline.[1]

References

Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 4-bromo-3-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the bromine, fluorine, and phenol (B47542) functionalities.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups, making it a valuable tool in the synthesis of complex molecules.[3]

Reaction Principle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the desired alkynylated product and regenerates the active palladium(0) catalyst.[2]

Alternatively, copper-free Sonogashira couplings can be performed, which are advantageous in applications where copper contamination is a concern.[2] These reactions often require a stronger base and may proceed through a different mechanism involving a π-alkyne-palladium complex.[2]

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound with various terminal alkynes. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of a variety of terminal alkynes with this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Add the anhydrous and degassed solvent (concentration typically 0.1-0.5 M) followed by the amine base (2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for the synthesis of products where potential copper contamination is undesirable.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, t-BuOK)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.03 equiv.), and the phosphine ligand (0.02-0.06 equiv.) to a dry reaction vessel.

  • Add the base (2.0-2.5 equiv.) and the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature for analogous compounds.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound

EntryAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF60485-95
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEAToluene80680-90
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT1290-98
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF50875-85

Table 2: Copper-Free Sonogashira Coupling of this compound

EntryAlkyne PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001280-90
24-EthynyltoluenePd₂(dba)₃ (1.5)SPhos (3)K₂CO₃Toluene1101678-88
33-EthynylpyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001870-80

Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination r1x R¹-X (this compound) r1x->pd0 Oxidative Addition cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide cu_acetylide->pd_complex Transfers Acetylide alkyne H-C≡C-R² (Terminal Alkyne) alkyne->cu_x + Base base Base

Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add this compound, Catalyst, Co-catalyst to flask - Add solvent and base - Degas mixture start->setup addition Add Terminal Alkyne setup->addition reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS addition->reaction workup Work-up: - Cool to room temperature - Dilute and filter through celite reaction->workup extraction Extraction: - Wash with aqueous solution - Dry organic layer workup->extraction purification Purification: - Concentrate in vacuo - Column chromatography extraction->purification product Final Product: - Characterize (NMR, MS, etc.) purification->product

General experimental workflow for Sonogashira coupling.

References

The Strategic Role of 4-Bromo-3-fluorophenol in Modern Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-fluorophenol has emerged as a critical and versatile building block in the landscape of pharmaceutical synthesis. Its unique trifunctional chemical architecture—comprising a phenolic hydroxyl group, a bromine atom, and a fluorine atom—offers a powerful toolkit for medicinal chemists. This strategic arrangement allows for regioselective modifications, enabling the construction of complex molecular frameworks essential for the development of novel therapeutics. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, with a focus on oncology and antiviral applications.

Application Note 1: Synthesis of Kinase Inhibitors - The Lapatinib Story

This compound is a key precursor in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] Lapatinib is a crucial therapeutic agent in the treatment of HER2-positive breast cancer. The synthesis leverages the reactivity of the phenolic hydroxyl group for etherification, a critical step in building the core structure of the drug molecule.

Experimental Protocol: Synthesis of a Key Lapatinib Intermediate

A pivotal intermediate in the synthesis of Lapatinib is 3-Chloro-4-(3-fluorobenzyloxy)aniline (B131394).[3] While multiple routes to this intermediate exist, a common strategy involves the etherification of a substituted phenol (B47542) followed by reduction. The following protocol outlines a representative synthesis of a related precursor, demonstrating the utility of halogenated phenols in this pathway.

Step 1: Etherification of 2-Chloro-4-nitrophenol (B164951) with 1-(chloromethyl)-3-fluorobenzene

This step, while not directly using this compound, illustrates the key etherification reaction. A practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline starts from 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene.[1]

ParameterValueReference
Reactants 2-chloro-4-nitrophenol, 1-(chloromethyl)-3-fluorobenzene, Potassium carbonate[1]
Solvent Not specified in abstract[1]
Temperature Not specified in abstract[1]
Reaction Time Not specified in abstract[1]
Yield Overall yield of 82% for the two-step process[1]

Step 2: Reduction of the Nitro Group

The nitro group of the resulting 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene is then reduced to an amine to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.[3] A common method for this transformation is reduction using iron powder in the presence of an ammonium (B1175870) chloride solution.[3]

ParameterValueReference
Reactant 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene[3]
Reagents Iron powder, Ammonium chloride[3]
Solvent Ethanol, Water[3]
Conditions Reflux[3]
Reaction Time 2 hours[3]
Purity High purity intermediate[3]
Signaling Pathway: EGFR/HER2 Inhibition by Lapatinib

Lapatinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers.

EGFR_HER2_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Lapatinib Lapatinib Lapatinib->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER2 signaling pathway and Lapatinib inhibition.

Application Note 2: Building Blocks for Antiviral Agents

This compound and its derivatives are also valuable intermediates in the development of antiviral therapeutics. The unique electronic properties conferred by the halogen substituents can enhance interactions with viral proteins. Research has indicated that this compound is a potent inhibitor of the hepatitis C virus (HCV) replication.[4] It has been shown to inhibit the polymerase activity of replicon cells and the synthesis of viral RNA in vitro.[4]

Experimental Protocol: Representative Cross-Coupling Reactions

The synthesis of complex antiviral molecules often relies on the strategic formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling (General Protocol):

This reaction is instrumental for forming C-C bonds by coupling an organohalide with a boronic acid derivative.

Suzuki_Workflow start Start Materials: This compound Arylboronic Acid reagents Reagents: Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) start->reagents reaction Reaction: Inert Atmosphere Solvent (e.g., Dioxane/Water) Heat (80-100°C) reagents->reaction workup Workup: Cooling Aqueous Wash Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-Fluoro-4-(aryl)phenol purification->product

General workflow for a Suzuki-Miyaura coupling reaction.
ParameterValue
Reactants This compound, Arylboronic acid
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane / Water
Temperature 80-100 °C
Reaction Time 12-24 hours
Yield Substrate dependent, generally moderate to high

Buchwald-Hartwig Amination (General Protocol):

This reaction is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.

ParameterValueReference
Reactants This compound (or derivative), Amine[5]
Catalyst Palladium precatalyst (e.g., Pd₂(dba)₃)[5]
Ligand Phosphine ligand (e.g., XPhos)[5]
Base Sodium tert-butoxide (NaOtBu)[5]
Solvent Toluene or Dioxane[5]
Temperature 80-110 °C[5]
Reaction Time 12-24 hours[5]

Conclusion

This compound is a high-value intermediate that empowers pharmaceutical innovation.[1] Its strategic use in the synthesis of complex molecules like kinase inhibitors and antiviral agents highlights its importance in modern drug discovery. The ability to undergo selective and high-yielding transformations makes it an indispensable tool for medicinal chemists aiming to develop the next generation of life-saving medicines. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this versatile building block.

References

Application Notes and Protocols for 4-Bromo-3-fluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenol is a key building block in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenolic ring, provides a versatile scaffold for the development of potent herbicides and fungicides. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final product, while the bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions.

These application notes provide a detailed overview of the use of this compound as an intermediate in the synthesis of a pyrazole-based fungicide. The protocols outlined below are based on established chemical principles and aim to provide a reproducible methodology for laboratory synthesis.

Application: Intermediate in the Synthesis of Pyrazole (B372694) Fungicides

This compound is a crucial precursor for the synthesis of a class of fungicides that incorporate a substituted pyrazole moiety linked to the fluorinated phenyl ring via an ether bond. These fungicides are effective against a range of plant pathogens. The synthesis involves a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

The overall synthetic pathway involves the reaction of this compound with a suitable pyrazole derivative, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, under basic conditions. The resulting pyrazole ether fungicide exhibits enhanced biological activity, attributed in part to the presence of the fluoro and bromo substituents on the phenyl ring.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-fluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yloxy)benzene

This protocol details the synthesis of a model pyrazole ether fungicide from this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Materials:

  • This compound

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-3-fluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yloxy)benzene.

Data Presentation

ReactantMolecular Weight ( g/mol )Molar Ratio
This compound190.991.0
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol182.091.1
Potassium Carbonate138.212.0
ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
4-Bromo-3-fluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yloxy)benzene355.08(Calculated based on starting material)(Experimentally obtained)(Calculated)

Note: The theoretical and actual yields, along with the percent yield, should be calculated based on the specific amounts of starting materials used in the experiment.

Visualizations

Logical Relationship of Synthesis

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Williamson_Ether_Synthesis Williamson Ether Synthesis (80-90°C, 4-6h) This compound->Williamson_Ether_Synthesis 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol->Williamson_Ether_Synthesis K2CO3_DMF K₂CO₃, DMF K2CO3_DMF->Williamson_Ether_Synthesis Pyrazole_Ether_Fungicide 4-Bromo-3-fluoro-1-(1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-yloxy)benzene Williamson_Ether_Synthesis->Pyrazole_Ether_Fungicide

Caption: Synthetic pathway for a pyrazole ether fungicide.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: - this compound - 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - K₂CO₃ in DMF start->reactants reaction Heat to 80-90°C (4-6 hours) reactants->reaction workup Aqueous Workup & Extraction with EtOAc reaction->workup drying Dry Organic Layer (Na₂SO₄) workup->drying concentration Concentrate (Rotary Evaporator) drying->concentration purification Purify by Column Chromatography concentration->purification product Pure Pyrazole Ether Fungicide purification->product

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-3-fluorophenol (CAS: 121219-03-2) is a highly versatile synthetic building block crucial in the development of novel therapeutics, agrochemicals, and advanced materials.[1][2] Its unique structure, featuring a phenolic core substituted with both bromine and fluorine atoms, provides distinct reactivity that allows for targeted chemical modifications.[1][2] The bromine atom serves as a reactive handle for cross-coupling reactions, while the fluorine atom and phenolic hydroxyl group can be used to modulate the pharmacokinetic properties of target molecules, such as metabolic stability, lipophilicity, and receptor binding affinity.[1] These attributes make this compound an indispensable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in oncology, anti-inflammatory, and anti-infective drug discovery programs.[1]

Key Synthetic Applications and Protocols

The primary utility of this compound in synthetic chemistry lies in its capacity to undergo reactions at two key sites: the carbon-bromine bond and the phenolic hydroxyl group. The most common and impactful transformations are Palladium-catalyzed cross-coupling reactions and Williamson ether synthesis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis.[3] For this compound, this reaction typically occurs at the C-Br bond, allowing for the introduction of various aryl or heteroaryl substituents.[4][5]

Detailed Experimental Protocol:

  • Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 191 mg), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, a ligand (e.g., PPh₃, 0.06 mmol) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 10 mL).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

G Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat Mixture (80-100 °C) under Inert Atmosphere C->D E Monitor Progress (TLC / GC-MS) D->E F Cool and Dilute with Ethyl Acetate E->F G Aqueous Wash (Water & Brine) F->G H Dry and Concentrate G->H I Purify via Column Chromatography H->I J J I->J Final Product

Workflow diagram for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is readily alkylated to form ethers, a common structural motif in pharmaceuticals.[4] This reaction proceeds via the deprotonation of the phenol (B47542) followed by nucleophilic substitution on an alkyl halide.

Detailed Experimental Protocol:

  • Reagent Setup: To a solution of this compound (1.0 mmol, 191 mg) in a polar aprotic solvent (e.g., DMF or Acetonitrile, 10 mL), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Alkylating Agent Addition: Add the alkyl halide (R-X, 1.1 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to a suitable temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water (30 mL).

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

    • Purify the resulting crude ether by flash column chromatography.

Experimental Workflow: Williamson Ether Synthesis

G Workflow for Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Solvent (e.g., DMF) B Add Base (e.g., K₂CO₃) to form Phenoxide A->B C Add Alkyl Halide (R-X) B->C D Heat Mixture (60-80 °C) C->D E Monitor Reaction by TLC D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product

Workflow diagram for Williamson ether synthesis using this compound.

Data Presentation: Reaction Conditions

The following table summarizes typical conditions for the key reactions described. Optimization may be required based on substrate scope.

ParameterSuzuki-Miyaura CouplingWilliamson Ether Synthesis
Stoichiometry Arylboronic Acid (1.2 eq)Alkyl Halide (1.1 eq)
Catalyst Pd(PPh₃)₄ (2-5 mol%)None
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)K₂CO₃ or Cs₂CO₃ (1.5 eq)
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFDMF, Acetonitrile, or Acetone
Temperature 80 - 100 °C60 - 80 °C
Typical Yield 70 - 95%80 - 98%

Biological Significance and Therapeutic Potential

Derivatives of bromophenols are of significant interest in drug development due to their wide range of biological activities, including anticancer, antioxidant, anti-diabetic, and neuroprotective properties.[6][7] While specific data for derivatives of this compound are emerging, the broader class of bromophenols has shown potent inhibition of several key enzymes.

Enzyme Inhibition Data for Bromophenol Derivatives

Note: The following data is for various synthetic and natural bromophenol derivatives and serves as a reference for the potential activity of compounds derived from this compound.

Enzyme TargetReported Inhibition (Ki)Therapeutic Area
Acetylcholinesterase (AChE)0.13 – 14.74 nM[8]Alzheimer's Disease
Butyrylcholinesterase (BChE)5.11 – 23.95 nM[8]Alzheimer's Disease
α-Glycosidase63.96 – 206.78 nM[8]Diabetes
Carbonic Anhydrase I (hCA I)2.53 – 25.67 nM[8]Glaucoma, Epilepsy
Carbonic Anhydrase II (hCA II)1.63 – 15.05 nM[8]Glaucoma, Epilepsy
Protein Tyrosine Phosphatase 1B (PTP1B)Potent Inhibition Reported[9]Type 2 Diabetes, Obesity

Signaling Pathway: PTP1B Inhibition in Insulin (B600854) Signaling

Derivatives of bromophenols are being investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling.[9] Inhibition of PTP1B enhances the insulin signaling cascade, making it a promising strategy for the treatment of type 2 diabetes. A synthetic inhibitor derived from this compound would act by blocking PTP1B, thereby preventing the dephosphorylation of the insulin receptor and its substrate.

G Simplified Insulin Signaling Pathway and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS Downstream Downstream Signaling (e.g., GLUT4 translocation, Glucose Uptake) pIRS->Downstream activates PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor Inhibitor (from this compound) Inhibitor->PTP1B blocks

Role of a PTP1B inhibitor derived from this compound.

Safety Precautions

This compound is a chemical substance that requires careful handling. Always work in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols: 4-Bromo-3-fluorophenol Analogs in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenols and their derivatives are crucial building blocks in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. The strategic incorporation of bromine and fluorine atoms onto a phenolic scaffold provides medicinal chemists with versatile tools to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. While 4-bromo-3-fluorophenol itself is a valuable reagent, this application note will focus on a closely related and synthetically relevant analog, the 4-bromo-2-fluorophenylamino moiety, as exemplified in the synthesis of the FDA-approved MEK inhibitor, Binimetinib. These notes will provide a comprehensive overview of the synthesis, mechanism of action, and biological activity of Binimetinib, serving as a practical guide for researchers in the field of kinase inhibitor development.

The Role of the Bromofluorophenyl Moiety in Kinase Inhibition

The bromofluorophenyl group in kinase inhibitors like Binimetinib plays a multifaceted role:

  • Hydrophobic Interactions: The aromatic ring participates in hydrophobic interactions within the ATP-binding pocket of the kinase, contributing to the overall binding affinity.

  • Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of metabolism, and improve membrane permeability.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through cross-coupling reactions to explore structure-activity relationships (SAR).

Case Study: Binimetinib (MEKTOVI®) - A MEK1/2 Inhibitor

Binimetinib is an orally active and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers. Binimetinib is approved for the treatment of certain types of melanoma, demonstrating the clinical significance of targeting this pathway.[2]

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[3] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3]

Binimetinib is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes.[1] This binding prevents the phosphorylation and activation of ERK1/2, the downstream effectors of MEK1/2.[3] By inhibiting this crucial step, Binimetinib effectively blocks the entire signaling cascade, leading to a reduction in tumor cell proliferation and survival.[1]

MAPK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Binimetinib Binimetinib Binimetinib->MEK Inhibition

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the point of inhibition by Binimetinib.
Biological Activity of Binimetinib

Binimetinib has demonstrated potent and selective inhibition of MEK1/2 kinases and has shown significant anti-tumor activity in both preclinical and clinical settings.

Parameter Value Reference
Target MEK1 / MEK2[1]
IC₅₀ (cell-free assay) 12 nM[1]
Cellular IC₅₀ (pERK inhibition) 11 nM[4]
Cell Proliferation IC₅₀ (BRAF/NRAS mutant cell lines) 30 - 250 nM[5]

Experimental Protocols

The synthesis of Binimetinib involves the coupling of a benzimidazole (B57391) core with a 4-bromo-2-fluoroaniline (B1266173) derivative. While various synthetic routes have been reported, a common strategy involves the preparation of 4-bromo-2-fluoroaniline as a key intermediate.

Synthesis of 4-bromo-2-fluoroaniline (Key Intermediate)

A common method for the synthesis of 4-bromo-2-fluoroaniline is the regioselective bromination of 2-fluoroaniline (B146934).

Synthesis_Workflow cluster_synthesis Synthesis Workflow 2-Fluoroaniline 2-Fluoroaniline Reaction Bromination 2-Fluoroaniline->Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Reaction 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline Reaction->4-Bromo-2-fluoroaniline Purification Purification 4-Bromo-2-fluoroaniline->Purification Final_Product Pure 4-Bromo-2-fluoroaniline Purification->Final_Product

Figure 2: General workflow for the synthesis of the key intermediate, 4-bromo-2-fluoroaniline.

Protocol: Bromination of 2-fluoroaniline

This protocol is a general representation based on common bromination methods.[6][7]

Materials:

  • 2-fluoroaniline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN))

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in the chosen aprotic solvent. Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 1.0-1.2 eq) portion-wise to the cooled solution. If using bromine, it should be added dropwise as a solution in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (if bromine was used) or water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-bromo-2-fluoroaniline.

General Synthesis of Binimetinib

The synthesis of Binimetinib from 4-bromo-2-fluoroaniline involves a multi-step process, including the formation of a benzimidazole core and subsequent coupling and functionalization steps. A simplified, conceptual workflow is presented below.

Binimetinib_Synthesis cluster_binimetinib Conceptual Synthesis of Binimetinib Intermediate_A Benzimidazole Core (Intermediate A) Coupling Pd-catalyzed Coupling Intermediate_A->Coupling Intermediate_B 4-Bromo-2-fluoroaniline (Intermediate B) Intermediate_B->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Functionalization Further Functionalization Coupled_Product->Functionalization Binimetinib Binimetinib Functionalization->Binimetinib

References

Application Notes and Protocols for Reactions of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various chemical transformations of 4-Bromo-3-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Overview of Reactivity

This compound offers multiple reaction sites for synthetic elaboration. The phenolic hydroxyl group can undergo O-alkylation or O-arylation. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine substituent influences the electronic properties of the aromatic ring, which can affect reaction rates and regioselectivity.

Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a reliable method for the alkylation of the phenolic hydroxyl group of this compound.

Table 1: Williamson Ether Synthesis Conditions for this compound
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Iodomethane (B122720)KOHTHF304Not specified
2-Bromo-1,1-diethoxyethaneK₂CO₃DMF1357Not specified
N-ChloroethylmorpholineK₂CO₃Acetonitrile (B52724)RefluxOvernight59.9-98.3 (conversion)
Experimental Protocol: Methylation of this compound

This protocol is adapted from a documented synthesis.[1]

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Iodomethane (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of this compound (1.00 g, 5.24 mmol) in THF (10 mL), add solid KOH (588 mg, 10.48 mmol).

  • Stir the resulting deep yellow suspension at 30 °C for 5 minutes.

  • Add iodomethane (0.79 mL, 7.91 mmol) to the mixture.

  • Stir the reaction at 30 °C for 4 hours.

  • Quench the reaction with water (10 mL).

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-fluoroanisole.

Williamson_Ether_Synthesis reagents This compound KOH Iodomethane THF reaction_vessel Reaction at 30°C for 4h reagents->reaction_vessel 1. Mix workup Quench with H₂O Extract with Et₂O Dry and Concentrate reaction_vessel->workup 2. React product 4-Bromo-3-fluoroanisole workup->product 3. Isolate

Figure 1: Workflow for the Williamson ether synthesis of 4-bromo-3-fluoroanisole.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or its ester.

Table 2: Suzuki-Miyaura Coupling Conditions for this compound
Boronic Acid/EsterCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
3,4,5-Trifluorophenylboronic acidPd(OAc)₂SPhosCsF1,4-Dioxane (B91453)/H₂O80Not specified~50
(Pinacolato)diboronPd(dppf)Cl₂-KOAc1,4-Dioxane8016Not specified
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (B91410) (CsF)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and CsF (2.0 equiv).

  • Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling reactants This compound Arylboronic acid Base reaction Reaction in 1,4-Dioxane/H₂O 80-100°C reactants->reaction catalyst_system Pd(OAc)₂ SPhos catalyst_system->reaction workup Aqueous Workup Extraction Purification reaction->workup product Biaryl Product workup->product

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds by coupling this compound with primary or secondary amines.

Table 3: Buchwald-Hartwig Amination of this compound
AmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Unspecified AmineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified31
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and requires optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Table 4: Representative Sonogashira Coupling Conditions
AlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp - 502-12(Typical)
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF50-804-16(Typical)

Note: The yields are typical for similar aryl bromides and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling

This is a general protocol based on standard Sonogashira conditions.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the desired temperature until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction

The Heck reaction allows for the vinylation of this compound.

Table 5: Representative Heck Reaction Conditions
AlkeneCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
StyrenePd(OAc)₂P(o-tol)₃Et₃NDMF10012-24(Typical)
n-Butyl acrylatePdCl₂PPh₃K₂CO₃Acetonitrile80-10016-24(Typical)

Note: The yields are typical for aryl bromides and may require optimization for this compound.

Experimental Protocol: Heck Reaction

This is a general protocol based on standard Heck conditions.

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (optional, but often beneficial)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, the ligand (if used), and the base.

  • Add the solvent and the alkene.

  • De-gas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the desired temperature and stir until completion.

  • Cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organotin reagent.

Table 6: Stille Coupling of a this compound Derivative
Organotin ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
Unspecified StannanePdCl₂(PPh₃)₂Not specifiedNot specifiedNot specified39 (over 2 steps)
Experimental Protocol: Stille Coupling

This is a general protocol and requires optimization.

Materials:

  • This compound

  • Organotin reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., DMF, toluene)

Procedure:

  • To a solution of this compound in the solvent, add the organotin reagent.

  • De-gas the mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Work up the reaction, which may involve treatment with aqueous KF to remove tin byproducts.

  • Purify the product by column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Ullmann Condensation

The Ullmann condensation can be used for the O-arylation of this compound to form diaryl ethers.

Table 7: Representative Ullmann Condensation Conditions
Arylating AgentCopper SourceLigand (optional)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenol (B47542)CuBr / Cu powder-KOHAcetonitrile1302Competitive
4-NitrophenolCuI1,10-PhenanthrolineCs₂CO₃DMF120-14012-24(Typical)

Note: The yields are for similar substrates and may require optimization. A 59% yield was reported for the coupling of 4-bromophenol (B116583) with phenol under the first set of conditions.[2]

Experimental Protocol: Ullmann Condensation

This protocol is based on a general procedure for the synthesis of diaryl ethers.[2]

Materials:

  • This compound

  • Phenol or substituted phenol

  • Copper(I) bromide (CuBr)

  • Copper powder

  • Potassium hydroxide (KOH)

  • Acetonitrile

Procedure:

  • In a reaction vessel, combine the phenol (10 mmol), KOH (10 mmol), this compound (12 mmol), CuBr (10 mmol), and copper powder (10 mmol).

  • Add acetonitrile and heat the mixture to reflux (or 130 °C) for 2 hours.

  • Cool the reaction mixture and filter to remove solids.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Cross_Coupling_Overview cluster_pd Palladium-Catalyzed Reactions cluster_cu Copper-Catalyzed Reactions start This compound Suzuki Suzuki (+ Boronic Acid) start->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (+ Amine) start->Buchwald Pd(0), Base, Ligand Sonogashira Sonogashira (+ Alkyne) start->Sonogashira Pd(0), Cu(I), Base Heck Heck (+ Alkene) start->Heck Pd(0), Base Stille Stille (+ Organotin) start->Stille Pd(0) Ullmann Ullmann (+ Phenol) start->Ullmann Cu(I), Base

Figure 3: Overview of cross-coupling reactions of this compound.

References

The Pivotal Role of 4-Bromo-3-fluorophenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenol, a versatile halogenated phenolic compound, has emerged as a crucial building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the presence of bromine and fluorine atoms on a phenolic ring, offer medicinal chemists a powerful scaffold for the development of novel therapeutics. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. This document provides detailed application notes, experimental protocols, and visualizations to highlight the significance of this compound in medicinal chemistry, with a focus on its application in the development of kinase and viral polymerase inhibitors.

Key Applications in Drug Discovery

This compound is a key intermediate in the synthesis of small molecule inhibitors targeting critical enzymes in disease pathways. Its derivatives have shown promise in the following therapeutic areas:

  • Oncology: As a precursor for the synthesis of kinase inhibitors that modulate signaling pathways involved in cancer cell proliferation and survival.

  • Virology: In the development of antiviral agents, particularly inhibitors of viral polymerases essential for viral replication.

  • Inflammatory Diseases: As a scaffold for molecules targeting kinases involved in inflammatory responses.

Data Presentation: Biological Activity of Key Derivatives

The following table summarizes the biological activity of a prominent kinase inhibitor where the this compound moiety is a potential key precursor.

Compound/Drug NameTarget KinaseIC50 (nM)Therapeutic Area
PH-797804p38α MAPK26Inflammatory Diseases

Experimental Protocols

General Synthesis of this compound from 3-Fluorophenol (B1196323)

This protocol outlines a general method for the bromination of 3-fluorophenol to yield this compound.

Materials:

Procedure:

  • Dissolve 3-fluorophenol (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Representative Synthesis of a p38 MAP Kinase Inhibitor Precursor

While the direct synthesis of the clinical candidate PH-797804 from this compound is proprietary, this protocol describes a key synthetic step—the etherification of the phenolic hydroxyl group, a common transformation for this building block.

Materials:

  • This compound

  • 2,4-Difluorobenzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,4-difluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38->downstream_substrates ph797804 PH-797804 (Inhibitor) ph797804->p38 cellular_response Cellular Response (Inflammation, Apoptosis) downstream_substrates->cellular_response

Caption: p38 MAPK Signaling Pathway and Inhibition.

hcv_ns5b_inhibition hcv_rna HCV RNA Template ns5b HCV NS5B Polymerase (RNA-dependent RNA Polymerase) hcv_rna->ns5b Binds rna_synthesis Viral RNA Synthesis ns5b->rna_synthesis Catalyzes inhibitor Allosteric Inhibitor (Derived from this compound) inhibitor->ns5b Binds to Allosteric Site viral_replication Viral Replication rna_synthesis->viral_replication

Caption: HCV NS5B Polymerase Inhibition Mechanism.

Experimental Workflow

synthesis_workflow start This compound etherification Etherification start->etherification intermediate1 Key Intermediate etherification->intermediate1 coupling Cross-Coupling (e.g., Suzuki) intermediate1->coupling intermediate2 Advanced Intermediate coupling->intermediate2 cyclization Cyclization / Elaboration intermediate2->cyclization final_compound Bioactive Molecule (e.g., Kinase Inhibitor) cyclization->final_compound bio_assay Biological Assay (IC50 Determination) final_compound->bio_assay

Caption: Synthetic Workflow for Bioactive Molecules.

Conclusion

This compound is an undeniably valuable and versatile building block in medicinal chemistry. Its strategic incorporation into synthetic routes allows for the efficient construction of complex and potent inhibitors of key biological targets. The provided application notes and protocols serve as a foundational guide for researchers to explore the vast potential of this scaffold in the discovery and development of next-generation therapeutics for a range of diseases. The continued exploration of derivatives of this compound is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

Applications of 4-Bromo-3-fluorophenol in Materials Science: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenol is a halogenated aromatic compound whose unique substitution pattern makes it a valuable and versatile building block in the field of materials science. The presence of three distinct functional moieties—a nucleophilic hydroxyl group, a bromine atom suitable for cross-coupling reactions, and a fluorine atom that enhances electronic properties and stability—allows for its incorporation into a variety of advanced materials.[1] Its primary applications lie in the synthesis of high-performance fluorinated polymers and as a key intermediate for functionalized organic molecules.[1] This document provides detailed application notes and representative protocols for its use in these areas.

Application 1: High-Performance Fluorinated Poly(aryl ether)s (FPAEs)

Fluorinated poly(aryl ether)s are a class of engineering thermoplastics known for their exceptional thermal stability, chemical resistance, low dielectric constants, and low moisture absorption.[2][3] this compound can serve as a di-functional monomer in polycondensation reactions to create novel FPAEs. The phenolic hydroxyl group can be deprotonated to form a potent phenoxide nucleophile, which can then displace activated fluorine atoms on another monomer, such as decafluorobiphenyl (B1670000), via a nucleophilic aromatic substitution (SNAr) mechanism to form the ether linkage of the polymer backbone.

The bromine and fluorine substituents on the phenol (B47542) ring are retained as pendant groups along the polymer chain. This offers several advantages:

  • Tunable Properties: The polar C-F and C-Br bonds can influence the polymer's solubility, glass transition temperature (Tg), and dielectric properties.

  • Post-Polymerization Modification: The bromine atom serves as a reactive site for post-polymerization modifications, such as Suzuki or Sonogashira coupling reactions. This allows for the grafting of other functional groups onto the polymer backbone, creating materials with tailored properties for specific applications like membranes, sensors, or organic electronics.

Hypothetical Data for a Novel FPAE

The following table presents hypothetical, yet realistic, data for a polymer synthesized from this compound and decafluorobiphenyl. The expected values are extrapolated from literature on similar FPAE systems.[2][4]

PropertyExpected ValueRationale / Literature Context
Polymer Name Poly(4-bromo-3-fluorophenoxy-perfluorobiphenyl)Naming based on repeating unit structure.
Number Average MW (Mn) 35,000 - 65,000 g/mol High molecular weights are typical for FPAEs synthesized via SNAr polycondensation, indicating successful polymerization.[4]
Polydispersity Index (PDI) 1.9 - 3.2Values are characteristic of step-growth polycondensation reactions.[4]
Glass Transition (Tg) 190 - 240 °CThe rigid biphenyl (B1667301) units and polar substituents are expected to result in a high Tg. FPAEs often exhibit Tg values in the 178–226 °C range.[2]
5% Weight Loss Temp (Td5) > 500 °C (in N₂)Fluorinated aromatic backbones confer exceptional thermal stability. Similar FPAEs show Td5 values between 514–555 °C.[2]
Dielectric Constant (10 GHz) 2.1 - 2.8The high fluorine content lowers the dielectric constant, a desirable property for high-speed electronics.[2]
Solubility Soluble in DMF, NMP, Chloroform (B151607)Many FPAEs are soluble in common organic solvents, facilitating processing and film casting.[3][5]
Experimental Protocol: Synthesis of a Novel FPAE

This protocol describes a representative nucleophilic aromatic substitution polycondensation reaction between this compound and decafluorobiphenyl.

Materials:

  • This compound (≥98% purity)

  • Decafluorobiphenyl (DFB) (≥99% purity)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Hydrochloric Acid (HCl), 1M

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Mechanical stirrer

  • Thermocouple and heating mantle

  • Inert gas inlet/outlet

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap with condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add this compound (e.g., 1.91 g, 10 mmol), decafluorobiphenyl (e.g., 3.34 g, 10 mmol), and anhydrous K₂CO₃ (e.g., 1.66 g, 12 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous DMAc (e.g., 40 mL) and toluene (e.g., 20 mL) to the flask. The toluene acts as an azeotropic agent to remove water.

  • Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150 °C under a slow flow of inert gas. Water generated from the in-situ formation of the phenoxide will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165 °C to drive the polymerization. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Purification:

    • Cool the viscous reaction mixture to room temperature and dilute with additional DMAc if necessary.

    • Slowly pour the polymer solution into a large volume of vigorously stirring methanol (e.g., 500 mL) to precipitate the polymer as a fibrous solid.

    • Filter the solid and wash it thoroughly with methanol to remove unreacted monomers and salts.

    • To ensure complete removal of salts, re-dissolve the polymer in a minimal amount of chloroform or DMAc, filter the solution, and re-precipitate into methanol.

    • For final purification, boil the polymer fibers in deionized water, followed by a brief boil in methanol.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 80-100 °C for 24 hours to a constant weight.

FPAE_Synthesis_Workflow reagents Charge Reagents (Phenol, DFB, K₂CO₃) + Solvents (DMAc, Toluene) dehydration Azeotropic Dehydration (140-150 °C, 2-4h) Remove H₂O via Dean-Stark reagents->dehydration polymerization Polymerization (165 °C, 8-12h) Remove Toluene dehydration->polymerization precipitation Precipitation Pour into Methanol polymerization->precipitation purification Purification Wash with H₂O/Methanol precipitation->purification drying Drying (Vacuum Oven, 24h) purification->drying product Final FPAE Polymer drying->product

Workflow for the synthesis of a fluorinated poly(aryl ether).

Application 2: Intermediate in Organic Synthesis

Beyond polymerization, this compound is a valuable intermediate for synthesizing more complex molecules for materials and pharmaceutical research.[1][6] The differential reactivity of its functional groups can be exploited in a multi-step synthesis. For instance, the hydroxyl group can be protected, allowing for selective modification at the bromine position via cross-coupling, followed by deprotection or further reaction at the hydroxyl site.

Logical Workflow: Multi-step Functionalization

This workflow illustrates how this compound can be used to synthesize a hypothetical functionalized molecule, such as a precursor for an organic light-emitting diode (OLED) material or a liquid crystal.

Synthesis_Logic start This compound protect Protect Hydroxyl Group (e.g., as -OMe or -OTBS) start->protect couple Suzuki / Sonogashira Cross-Coupling at C-Br protect->couple deprotect Deprotect Hydroxyl Group (e.g., BBr₃ or TBAF) couple->deprotect etherify Etherification / Esterification at Phenolic -OH deprotect->etherify final Functionalized Target Molecule etherify->final

Synthetic pathway for functionalizing this compound.

Application 3: Potential in Liquid Crystal Synthesis

While specific, detailed examples are not prevalent in the surveyed literature, the rigid, polar structure of the 4-bromo-3-fluorophenyl moiety makes it a plausible core component for the synthesis of liquid crystals (LCs).[1] Fluorine substitution is a common strategy in modern LC design to tune dielectric anisotropy, viscosity, and other key properties for display applications.[7] The this compound core could be incorporated into calamitic (rod-like) or bent-core mesogens. The phenol group provides a convenient attachment point for various terminal chains via ether or ester linkages, while the bromo- and fluoro-substituents would influence the molecule's dipole moment and intermolecular interactions, which are critical for the formation of liquid crystalline phases. Further research in this area could involve synthesizing homologous series of compounds derived from this phenol to investigate structure-property relationships.

References

4-Bromo-3-fluorophenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-fluorophenol has emerged as a crucial and versatile building block in organic synthesis, finding extensive applications in the development of pharmaceuticals, advanced materials, and agrochemicals. Its unique trifunctional molecular architecture, featuring a hydroxyl group, a bromine atom, and a fluorine atom on a phenyl ring, allows for a wide range of chemical transformations. The strategic placement of these functionalities provides synthetic chemists with a powerful tool for constructing complex molecular frameworks with high precision and control. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including cross-coupling reactions and the synthesis of bioactive molecules, liquid crystals, and polymers.

Applications in Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a diverse array of complex organic molecules.

Suzuki-Miyaura Coupling

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 191 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Quantitative Data for Analogous Suzuki Couplings:

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-iodophenolPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O804-6~85
3,4-DibromophenolPhenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄Dioxane/H₂O10012-24Variable

Note: The data in this table is for analogous compounds and serves as a guideline for reaction optimization.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, PPh₃ A->B C Add Degassed Solvents: Dioxane, Water B->C D Heat under Inert Atmosphere (90-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product: 4-Aryl-3-fluorophenol I->J Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Ar(Pd)L(Br) Pd(0)L->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination [Ar(Pd)L(Br)(R₂NH)] Oxidative\nAddition\nComplex->Amine\nCoordination + R₂NH Palladium\nAmido\nComplex Ar(Pd)L(NR₂) Amine\nCoordination->Palladium\nAmido\nComplex - HBr (+ Base) Product Ar-NR₂ Palladium\nAmido\nComplex->Product Reductive Elimination Ar Aryl (from this compound) L Ligand (e.g., Xantphos) R2NH Amine Rilzabrutinib_Intermediate_Synthesis A This compound B Suzuki Coupling (with Pyridine boronic acid derivative) A->B Pd catalyst, Base C Intermediate A (Biphenyl derivative) B->C D Borylation C->D n-BuLi, B(OiPr)₃ E Rilzabrutinib Boronic Acid Intermediate D->E

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction for 4-bromo-3-fluorophenol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient catalyst optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted this compound remaining. What are the likely causes and how can I address them?

  • Answer: Low conversion is often due to an inefficient catalyst system or suboptimal reaction conditions. The electronic properties of this compound, with both an electron-donating hydroxyl group and electron-withdrawing halogens, can make oxidative addition challenging.

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is critical. For electron-rich aryl bromides, bulky and electron-rich ligands are often necessary to promote the oxidative addition step.[1][2] Consider screening different catalyst systems.

    • Ineffective Base: The base is crucial for the transmetalation step. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker ones like potassium carbonate (K₂CO₃) for challenging substrates.[1] Ensure the base is finely powdered and anhydrous.

    • Reaction Temperature: If the reaction is sluggish, a gradual increase in temperature (in 10-20 °C increments) may improve the reaction rate.[3] Common temperature ranges for Suzuki couplings of aryl bromides are 80-110 °C.[4][5]

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows the formation of byproducts such as homocoupled boronic acid (biaryl) or dehalogenated starting material. How can I minimize these side reactions?

  • Answer: The formation of side products is a common challenge in Suzuki coupling reactions.

    • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[3] Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Reducing the catalyst loading can also sometimes minimize homocoupling.[3]

    • Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur as a side reaction. This can be influenced by the choice of base and solvent.

    • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. Using anhydrous conditions and choosing a more stable boronic ester (e.g., a pinacol (B44631) ester) instead of the boronic acid can mitigate this issue.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the best initial catalyst system to screen for the Suzuki coupling of this compound?

    • A1: A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[7] Buchwald ligands like SPhos or XPhos are often effective for electron-rich aryl bromides.[1] A common initial screening catalyst is Pd(PPh₃)₄.[5]

  • Q2: How does the phenol (B47542) group affect the reaction?

    • A2: The hydroxyl group is an electron-donating group, which can make the aryl bromide less reactive towards oxidative addition.[2] It is also acidic and can react with the base. It is generally recommended to use at least 2-3 equivalents of base.

  • Q3: Should I use a boronic acid or a boronic ester?

    • A3: Boronic acids are commonly used, but they can be prone to protodeboronation.[6] Boronic esters, such as pinacol esters, are often more stable and can lead to higher yields, especially in reactions that require longer reaction times or higher temperatures.[8]

  • Q4: What is the recommended solvent system?

    • A4: A mixture of an aprotic organic solvent and water is typically used. Common choices include 1,4-dioxane (B91453)/water, toluene/water, or THF/water.[1][4][5] The water is necessary to help dissolve the base and facilitate the transmetalation step.

Data Presentation

The following tables summarize typical starting conditions and the effect of varying parameters for the Suzuki coupling of aryl bromides, which can be adapted for this compound.

Table 1: Catalyst and Ligand Screening - Representative Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012Moderate
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)1,4-Dioxane/H₂O908High
Pd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)THF/H₂O8016Moderate-High
PdCl₂(dppf) (2)-Na₂CO₃ (2)DMF/H₂O1106Substrate Dependent

Table 2: Optimization of Reaction Parameters - Phenylboronic Acid Coupling

ParameterVariation 1Yield (%)Variation 2Yield (%)Variation 3Yield (%)
Base K₂CO₃65K₃PO₄85Cs₂CO₃90
Solvent Toluene/H₂O701,4-Dioxane/H₂O882-MeTHF/H₂O82
Temperature 80 °C7590 °C89100 °C87
Catalyst Loading 1 mol%802 mol%913 mol%90

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base under an inert atmosphere (argon or nitrogen).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low Yield Check_Catalyst Screen Catalyst/ Ligand System Start->Check_Catalyst Check_Base Screen Base Check_Catalyst->Check_Base Check_Solvent Screen Solvent Check_Base->Check_Solvent Check_Temp Optimize Temperature Check_Solvent->Check_Temp Side_Reactions Side Reactions Observed? Check_Temp->Side_Reactions Homocoupling Degas Solvents/ Lower Catalyst Loading Side_Reactions->Homocoupling Yes Dehalogenation Adjust Base/ Solvent Side_Reactions->Dehalogenation Yes Protodeboronation Use Boronic Ester/ Anhydrous Conditions Side_Reactions->Protodeboronation Yes Success Optimized Reaction Side_Reactions->Success No Homocoupling->Success Dehalogenation->Success Protodeboronation->Success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

References

Technical Support Center: Improving Yield in 4-Bromo-3-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Bromo-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis, frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, Buchwald-Hartwig amination for carbon-nitrogen bond formation, and Williamson ether synthesis to create aryl ethers.[1]

Q2: Which halogen on this compound is more reactive in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-fluorine (C-F) bond. The typical order of reactivity for halogens in oxidative addition is I > Br > Cl > F.[2] Therefore, reactions will selectively occur at the bromine position.

Q3: What are the common side reactions observed when working with this compound?

A3: Common side reactions include hydrodebromination (loss of the bromine atom), homocoupling of the starting material or the boronic acid partner (in Suzuki coupling), and formation of biphenyls from the phosphine (B1218219) ligands.[3][4] Careful optimization of reaction conditions can minimize these unwanted products.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. Visualizing the TLC plate under UV light will show the disappearance of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can also be used for more quantitative monitoring.[5]

Q5: Is it necessary to protect the hydroxyl group of this compound before a cross-coupling reaction?

A5: The necessity of protecting the phenolic hydroxyl group is dependent on the specific reaction conditions, particularly the base used. Strong bases can deprotonate the phenol, which may interfere with the reaction. However, many modern cross-coupling protocols are compatible with free hydroxyl groups, especially when using weaker bases like carbonates.[3] A small-scale test reaction is advisable to determine if protection is necessary for your specific system.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low or no yield of the desired coupled product.

  • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling and storage to prevent deactivation.

  • Possible Cause: Inappropriate choice of ligand.

    • Solution: The ligand plays a crucial role in the catalytic cycle. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be effective.[6]

  • Possible Cause: Incorrect base or base strength.

    • Solution: The base is critical for the transmetalation step. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The solubility and strength of the base can significantly impact the yield.[7][8]

  • Possible Cause: Poor solvent quality.

    • Solution: Use anhydrous and degassed solvents. Oxygen can deactivate the palladium catalyst. Common solvents for Suzuki coupling include toluene (B28343), dioxane, and THF.[9]

Problem 2: Significant formation of homocoupled byproducts.

  • Possible Cause: High catalyst loading.

    • Solution: Reduce the catalyst loading incrementally. While a higher catalyst concentration can increase the reaction rate, it can also promote side reactions.

  • Possible Cause: Reaction temperature is too high.

    • Solution: Lower the reaction temperature. Higher temperatures can lead to faster decomposition of the catalyst and an increase in side reactions.

Buchwald-Hartwig Amination

Problem 1: Low conversion of this compound.

  • Possible Cause: Unsuitable palladium source and ligand combination.

    • Solution: The choice of catalyst and ligand is critical. For aryl bromides, catalyst systems like Pd₂(dba)₃ with ligands such as BINAP or Josiphos have proven effective. Pre-catalysts can also offer more reliable results.[4]

  • Possible Cause: The amine is not nucleophilic enough or is sterically hindered.

    • Solution: The reactivity of the amine is a key factor. Primary amines are generally more reactive than secondary amines. For less reactive amines, using a more active catalyst system or higher reaction temperatures may be necessary.

  • Possible Cause: The base is not strong enough.

    • Solution: Buchwald-Hartwig amination often requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base.[10]

Problem 2: Observation of hydrodebromination (loss of bromine).

  • Possible Cause: The phosphine ligand is oxidizing.

    • Solution: Ensure that the phosphine ligand is stored under an inert atmosphere to prevent oxidation, as oxidized phosphines can be detrimental to the catalytic cycle.

  • Possible Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source for the hydrodebromination side reaction.

Williamson Ether Synthesis

Problem 1: The reaction is slow or incomplete.

  • Possible Cause: The alkyl halide is not reactive enough.

    • Solution: The Williamson ether synthesis follows an Sₙ2 mechanism, so the reactivity of the alkyl halide is key. Primary alkyl halides are more reactive than secondary halides. Tertiary halides are not suitable as they will primarily undergo elimination. The leaving group is also important, with iodides being more reactive than bromides, which are more reactive than chlorides.[11]

  • Possible Cause: The base is not strong enough to deprotonate the phenol.

    • Solution: While this compound is more acidic than simple phenols, a sufficiently strong base is still required. Potassium carbonate (K₂CO₃) is commonly used, but stronger bases like sodium hydride (NaH) can be employed if necessary, though caution should be exercised.[12]

  • Possible Cause: Low reaction temperature.

    • Solution: Gently heating the reaction mixture can increase the rate of reaction. Typical temperatures range from room temperature to 80 °C.[13]

Problem 2: Formation of elimination byproducts.

  • Possible Cause: Use of a secondary or tertiary alkyl halide.

    • Solution: Whenever possible, use a primary alkyl halide as the electrophile to minimize elimination.[11]

  • Possible Cause: The base is too strong or sterically hindered.

    • Solution: A very strong or hindered base can favor elimination over substitution. Using a base like K₂CO₃ is often a good balance.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>90 (Illustrative)
24-Bromoanisole4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8095
34-BromotoluenePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O9092

Note: The data in this table is representative and based on literature for similar substrates. Yields are illustrative and may vary based on specific experimental conditions.[14][15]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1This compoundMorpholine (B109124)Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene100>90 (Illustrative)
24-Bromo-3-(trifluoromethyl)anilinePiperidinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene10085
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (2)NaOtBu (1.4)Toluene11097

Note: The data in this table is representative and based on literature for similar substrates. Yields are illustrative and may vary based on specific experimental conditions.[6][10]

Table 3: Representative Conditions for Williamson Ether Synthesis with Phenols

EntryPhenolAlkyl HalideBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1This compound1-Bromobutane (B133212)K₂CO₃ (2)DMF606>90 (Illustrative)
24-Bromophenol1-BromopentaneKOH (1.5)EthanolReflux485
3PhenolBenzyl bromideK₂CO₃ (1.5)AcetoneReflux892

Note: The data in this table is representative and based on literature for similar substrates. Yields are illustrative and may vary based on specific experimental conditions.[13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[16]

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: To the same tube, add the base (e.g., sodium tert-butoxide, 1.2 mmol), this compound (1.0 mmol), and morpholine (1.1 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and stir the mixture at 100 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.[10]

Protocol 3: Williamson Ether Synthesis of this compound with 1-Bromobutane
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0 mmol) to the solution.

  • Alkyl Halide Addition: Stir the mixture at room temperature for 15 minutes, then add 1-bromobutane (1.2 mmol).

  • Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[13]

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst 1. inert Establish Inert Atmosphere catalyst->inert 2. solvent Add Degassed Solvent inert->solvent 3. heat Heat & Stir solvent->heat 4. monitor Monitor by TLC/LC-MS heat->monitor 5. extract Cool, Dilute & Extract monitor->extract 6. purify Dry, Concentrate & Purify extract->purify 7. product Isolated Product purify->product 8.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Cross-Coupling check_catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->check_catalyst optimize_base Optimize Base (Screen K₂CO₃, K₃PO₄, NaOtBu) start->optimize_base check_homocoupling Check for Homocoupling (Lower catalyst loading/temp) start->check_homocoupling screen_ligands Screen Ligands (e.g., XPhos, SPhos for Suzuki; BINAP for Buchwald-Hartwig) check_catalyst->screen_ligands solution Improved Yield screen_ligands->solution check_solvent Check Solvent Quality (Use anhydrous, degassed solvent) optimize_base->check_solvent adjust_temp Adjust Temperature check_solvent->adjust_temp adjust_temp->solution check_dehalogenation Check for Dehalogenation (Ensure anhydrous conditions) check_homocoupling->check_dehalogenation check_dehalogenation->solution

Caption: Troubleshooting Logic for Low Reaction Yield.

References

purification of 4-Bromo-3-fluorophenol reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and professionals in drug development, this technical support center provides detailed troubleshooting guides and frequently asked questions for the .

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromo-3-fluorophenol and what are its primary applications?

This compound is a halogenated organic compound that appears as a white to off-white crystalline solid.[1] Its chemical structure, featuring both bromine and fluorine atoms on a phenolic core, makes it a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] It is commonly used in the development of various drug classes, including anti-infectives, anti-inflammatories, and oncology drugs, as well as in the formulation of agrochemicals and advanced materials.[2][3]

Q2: What are the typical physical and chemical properties of this compound?

The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 121219-03-2[4]
Molecular Formula C₆H₄BrFO[3][4]
Molecular Weight 191.00 g/mol [3][4][5]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 71 - 75 °C[3]
Boiling Point 96 °C at 2.8 mmHg[3][6]
Purity ≥97% or ≥98% is often specified for pharmaceutical synthesis[2][3]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol (B145695) and methanol.[1][7]

Q3: What are the common impurities encountered after the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials (e.g., 3-Fluorophenol).

  • Isomeric byproducts (e.g., 2-Bromo-5-fluorophenol).

  • Over-brominated products (e.g., dibrominated phenols).

  • Residual reagents and catalysts from the synthesis process.[8]

Q4: What are the primary methods for purifying crude this compound?

The two most common and effective purification techniques for solid organic compounds like this compound are flash column chromatography and recrystallization.[9] The choice depends on the impurity profile and the quantity of the material.[9]

Q5: What are the essential safety precautions when handling this compound?

This compound is harmful if swallowed and can cause serious eye damage.[1][5] It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid creating dust and ensure access to an eyewash station.[6]

General Purification Workflow

The diagram below outlines a general workflow for the purification of crude this compound.

G cluster_start Start: Crude Product cluster_workup Aqueous Work-up cluster_analysis Purity Assessment cluster_purification Purification Method cluster_end Final Product start_node Crude Reaction Mixture workup Extract with Organic Solvent (e.g., Dichloromethane (B109758), Ethyl Acetate) start_node->workup wash Wash with Brine/Sodium Sulfite workup->wash dry Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate tlc_analysis Analyze by TLC/¹H NMR concentrate->tlc_analysis decision Select Purification Method tlc_analysis->decision chromatography Column Chromatography decision->chromatography Complex mixture or oily product recrystallization Recrystallization decision->recrystallization Solid product with few impurities end_node Pure this compound (Purity ≥98%) chromatography->end_node recrystallization->end_node

General purification workflow for this compound.

Troubleshooting Guide: Purification by Flash Column Chromatography

Flash column chromatography is a primary technique used to isolate desired compounds from a mixture by separating them based on polarity.[9][10][11]

Q1: My desired product and a key impurity are co-eluting or have very poor separation (ΔRf < 0.2). What can I do?

  • Possible Cause: The solvent system (mobile phase) is not optimal for separating compounds with similar polarities.[8]

  • Solution:

    • Adjust Solvent Polarity: Systematically test different solvent ratios using Thin-Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][9]

    • Change Solvents: If adjusting ratios is insufficient, try a different solvent system. For aromatic compounds, incorporating toluene (B28343) or dichloromethane can sometimes improve separation due to different interactions with the silica (B1680970) gel.[8][12]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help resolve compounds that are close together.[12]

Q2: The product appears to be streaking or degrading on the silica gel column. How can I prevent this?

  • Possible Cause: Phenolic compounds can be sensitive to the acidic nature of standard silica gel.[8]

  • Solution:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[12] This neutralizes the acidic sites.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, although this may require re-optimizing the solvent system.

Q3: How do I properly pack the column and load my sample?

  • Experimental Protocol: Flash Column Chromatography

    • Stationary Phase and Column Selection: Choose a column size appropriate for the amount of crude material. For most applications, standard silica gel (e.g., 230-400 mesh) is suitable.[9]

    • Mobile Phase (Eluent) Selection: Determine the optimal solvent system via TLC, aiming for an Rf value of ~0.2-0.3 for the desired product.

    • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent to ensure a homogenous, bubble-free column.[9]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.[9] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]

    • Elution and Fraction Collection: Pass the eluent through the column using positive pressure.[9] Collect the eluent in sequential fractions and monitor them by TLC to identify which contain the pure product.[9][10]

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9]

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds by leveraging differences in solubility.[9][13]

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

  • Possible Cause 1: The solution is too concentrated, causing the product to come out of solution above its melting point.

    • Solution: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[8]

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature without disturbance before moving it to an ice bath.[8][13] Slow cooling encourages the formation of a stable crystal lattice.

Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

  • Possible Cause: The solution is not supersaturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Scratch the Flask: Use a glass rod or metal spatula to gently scratch the inside surface of the flask below the solvent line. This creates microscopic scratches that can act as nucleation sites.[13]

    • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.

    • Cool Further: Place the flask in an ice bath to decrease the solubility of the compound and promote precipitation.[13][14]

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.

Q3: The purity of my product did not improve significantly after recrystallization. What went wrong?

  • Possible Cause: A significant amount of impurities was trapped within the crystal lattice. This often happens if crystallization occurs too quickly or if the chosen solvent does not keep impurities dissolved at low temperatures.[13]

  • Solution:

    • Re-evaluate the Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold, while keeping impurities soluble at all temperatures.[13] You may need to test different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).

    • Perform a Second Recrystallization: A second recrystallization can often remove the remaining trapped impurities.

    • Pre-Purify with a Silica Plug: If the crude material is very impure, first pass it through a short plug of silica gel with a suitable eluent to remove baseline impurities before attempting recrystallization.[8][12]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair that dissolves the crude solid when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[13][14]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[13][14] Once at room temperature, you can place it in an ice bath to maximize crystal yield.[13]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13][14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[13][14]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common column chromatography issues.

G start Problem Identified During Column Chromatography q1 What is the issue? start->q1 a1 Poor Separation (ΔRf < 0.2) q1->a1 Co-elution a2 Streaking or Decomposition q1->a2 Tailing/Loss a3 No Compound Eluting q1->a3 Stuck on Column s1 Optimize Mobile Phase: 1. Adjust Polarity 2. Change Solvents 3. Use Gradient Elution a1->s1 s2 Neutralize Silica: 1. Add 1-3% Et₃N to Eluent 2. Use Neutral Alumina a2->s2 s3 Check Solubility & Polarity: 1. Is compound too polar? (Flush with MeOH) 2. Is compound insoluble? (Change eluent) a3->s3 end Problem Resolved s1->end s2->end s3->end

Troubleshooting logic for column chromatography.

References

Technical Support Center: Synthesis of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The two most prevalent methods for synthesizing this compound are:

  • Electrophilic Bromination of 3-Fluorophenol (B1196323): This is a direct approach where 3-fluorophenol is reacted with a brominating agent.

  • Sandmeyer Reaction of 4-Bromo-3-fluoroaniline (B116652): This multi-step process involves the diazotization of 4-bromo-3-fluoroaniline followed by hydrolysis of the diazonium salt.

Q2: What are the typical side products I might encounter during the synthesis?

The side products largely depend on the chosen synthetic route. Below is a summary of common impurities.

Synthetic RouteCommon Side Products
Electrophilic Bromination of 3-Fluorophenol 2-Bromo-3-fluorophenol
2,4-Dibromo-3-fluorophenol
2,6-Dibromo-3-fluorophenol
Unreacted 3-Fluorophenol
Sandmeyer Reaction from 4-Bromo-3-fluoroaniline 3-Fluorophenol (from de-bromination/de-amination)
Azo compounds (colored impurities)
Tar-like polymers
Unreacted 4-Bromo-3-fluoroaniline

Troubleshooting Guides

Route 1: Electrophilic Bromination of 3-Fluorophenol

Issue 1: My final product is a mixture of isomers, not pure this compound.

  • Question: How can I improve the regioselectivity of the bromination to favor the 4-bromo isomer?

  • Answer: The hydroxyl group of 3-fluorophenol is a strong ortho-, para-director, leading to the formation of 2-bromo and 6-bromo isomers as significant side products. To enhance the formation of the desired 4-bromo product:

    • Control the Temperature: Running the reaction at lower temperatures can improve the selectivity for the para-isomer.

    • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), in a non-polar solvent can provide better control over the reaction compared to using elemental bromine.

    • Solvent Effects: The use of non-polar solvents can reduce the reactivity of the brominating agent and may favor para-substitution.[1]

Issue 2: I am observing significant amounts of di- and tri-brominated products.

  • Question: How can I prevent over-bromination of my 3-fluorophenol starting material?

  • Answer: Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent portion-wise or as a dilute solution over time can help maintain a low concentration and reduce the likelihood of multiple substitutions.

    • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures.

Issue 3: How can I purify my crude product to remove isomeric and over-brominated impurities?

  • Question: What are the recommended purification methods for this compound?

  • Answer:

    • Column Chromatography: This is a highly effective method for separating isomers. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the 4-bromo isomer from other brominated side products.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used to enrich the desired isomer.

Route 2: Sandmeyer Reaction from 4-Bromo-3-fluoroaniline

Issue 1: The yield of my desired this compound is low, and I have a significant amount of 3-fluorophenol as a byproduct.

  • Question: What could be causing the formation of 3-fluorophenol, and how can I minimize it?

  • Answer: The formation of 3-fluorophenol can result from the premature decomposition of the diazonium salt intermediate before the hydrolysis step, or from de-bromination under harsh conditions.

    • Control Diazotization Temperature: The diazotization reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

    • Controlled Addition of Nitrite (B80452): Add the sodium nitrite solution slowly to the acidic solution of the aniline (B41778) to prevent localized overheating and decomposition of the diazonium salt.

Issue 2: My final product is dark and contains tar-like impurities.

  • Question: What is the source of these tar-like substances, and how can I avoid their formation?

  • Answer: Tar formation is often due to the decomposition of the diazonium salt and subsequent radical side reactions.[2]

    • Maintain Low Temperatures: As mentioned, strict temperature control during diazotization and subsequent reaction is crucial.

    • Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized concentration gradients.

    • Work-up Procedure: After the reaction, a thorough work-up, including extraction and washing, can help remove some of these polymeric byproducts.

Experimental Protocols

Electrophilic Bromination of 3-Fluorophenol with N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve 3-fluorophenol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Visualizations

Synthesis_Side_Products Start 3-Fluorophenol Reagent + Br+ Start->Reagent Product This compound (Desired Product) Reagent->Product Para-substitution (Major) Side_Product_1 2-Bromo-3-fluorophenol (Ortho Isomer) Reagent->Side_Product_1 Ortho-substitution (Minor) Side_Product_2 2,4-Dibromo-3-fluorophenol (Over-bromination) Product->Side_Product_2 + Br+ (Excess Reagent)

Caption: Electrophilic bromination of 3-fluorophenol leading to the desired product and common side products.

References

troubleshooting failed Sonogashira coupling with 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the Sonogashira coupling of 4-Bromo-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not showing any product formation. What are the first things I should check?

A1: When a Sonogashira reaction fails to initiate, the primary areas to investigate are the integrity of the catalytic system and the reaction environment. First, confirm the activity of your palladium catalyst and, if used, the copper(I) co-catalyst. Palladium(0) catalysts can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[1] It is crucial to use anhydrous and deoxygenated solvents and bases, as oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of the alkyne (Glaser coupling).[1] Finally, verify the purity of your this compound and the terminal alkyne, as impurities can act as catalyst poisons.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can I minimize this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1] The most effective way to mitigate this is to switch to a copper-free protocol.[2][3] If a copper-catalyzed system is necessary, ensure the reaction is performed under strictly inert (anaerobic) conditions.[1] This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment. Reducing the amount of the copper(I) catalyst to the minimum effective concentration or the slow addition of the alkyne can also help suppress the formation of the homocoupled product.[1]

Q3: My reaction mixture turns black shortly after adding the reagents. What does this signify?

A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition and agglomeration of the palladium catalyst.[1] This renders the catalyst inactive and halts the reaction. Common causes for this include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1] To prevent this, ensure all components of the reaction are pure and that the system is properly deoxygenated. If catalyst decomposition persists, consider using a more stable palladium pre-catalyst or a different ligand.

Q4: The reaction with this compound is very sluggish. How can I improve the reaction rate?

A4: Aryl bromides, particularly those with electron-withdrawing groups like fluorine, can be less reactive in Sonogashira couplings compared to their iodide counterparts. To improve the reaction rate, consider the following adjustments:

  • Increase the temperature: The oxidative addition step is often rate-limiting, and increasing the temperature can accelerate it.[4] Temperatures in the range of 80-100 °C are often effective for aryl bromides.[5][6]

  • Change the ligand: The choice of phosphine (B1218219) ligand on the palladium catalyst is critical. For challenging substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can enhance catalytic activity.[6][7]

  • Solvent choice: A more polar, coordinating solvent like DMF or dioxane can sometimes improve reaction rates for less reactive aryl bromides.[4]

Q5: Should I protect the phenol (B47542) group on this compound before performing the Sonogashira coupling?

A5: The acidic proton of the phenol group can potentially interfere with the reaction, particularly with the basic conditions employed. While some Sonogashira reactions tolerate free phenols, protection of the hydroxyl group (e.g., as a methyl or silyl (B83357) ether) is a common strategy to prevent side reactions and improve yields. The protecting group can then be removed in a subsequent step.

Data Presentation

The following table summarizes the effects of various reaction parameters on the conversion of a Sonogashira coupling with a substrate analogous to this compound. This data is extrapolated from the optimization of the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene (B32187) and serves as a guide for optimizing your reaction.

Table 1: Optimization of Reaction Conditions for a Sonogashira Coupling of a Substituted Aryl Bromide

EntryPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Conversion (%)
1Pd(OAc)₂ (3)SPhos (6)Et₃NMeCN11045
2Pd(OAc)₂ (3)RuPhos (6)Et₃NMeCN11062
3Pd(OAc)₂ (3)JohnPhos (6)Et₃NMeCN11075
4Pd(OAc)₂ (3)XPhos (6)Et₃NMeCN11095
5Pd(OAc)₂ (3)XPhos (6)K₂CO₃DMF10090
6Pd(OAc)₂ (3)XPhos (6)Et₃NToluene (B28343)10085
7Pd(OAc)₂ (3)XPhos (6)Et₃NDioxane10088
8Pd(OAc)₂ (3)XPhos (6)Et₃NDMF10098
9Pd(OAc)₂ (3)XPhos (6)Et₃NDMF5081
10Pd(OAc)₂ (3)XPhos (6)Et₃NDMF2532
11Pd(OAc)₂ (1.5)XPhos (3)Et₃NDMF100Low

Data adapted from a study on a structurally similar 4-bromo-pyrazole substrate.[6]

Experimental Protocols

Below are two representative protocols for the Sonogashira coupling of this compound. Protocol 1 describes a traditional copper-co-catalyzed method, while Protocol 2 outlines a copper-free alternative.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a standard method suitable for many Sonogashira couplings of aryl bromides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Toluene, anhydrous (10 mL)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and anhydrous triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate (B1210297).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing products where copper contamination is a concern and to avoid alkyne homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.5 mmol, 1.5 equiv)

  • A suitable palladium pre-catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and XPhos (4 mol%))

  • Cesium carbonate (Cs₂CO₃) or another suitable inorganic base (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (B91453) or THF, anhydrous (10 mL)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium pre-catalyst, the ligand, and the base to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane and the terminal alkyne via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the key decision-making processes when troubleshooting a failed Sonogashira coupling and the general experimental workflow.

Troubleshooting_Sonogashira start Reaction Failed (Low/No Yield) check_catalyst Check Catalyst System - Pd & Cu catalyst activity - Ligand choice - Reagent purity start->check_catalyst check_conditions Review Reaction Conditions - Anhydrous/anaerobic? - Temperature too low? - Correct base/solvent? start->check_conditions side_reactions Analyze for Side Reactions start->side_reactions pd_black Palladium Black? check_catalyst->pd_black optimize_conditions Action: - Increase temperature - Screen bulky, e--rich ligands - Change solvent (e.g., DMF) check_conditions->optimize_conditions homocoupling Alkyne Homocoupling? side_reactions->homocoupling pd_black->homocoupling No solve_pd_black Action: - Lower temperature - Ensure inert atmosphere - Check reagent purity pd_black->solve_pd_black Yes solve_homocoupling Action: - Switch to copper-free system - Rigorous degassing - Slow alkyne addition homocoupling->solve_homocoupling Yes homocoupling->optimize_conditions No

Caption: Troubleshooting workflow for a failed Sonogashira coupling.

Experimental_Workflow prep 1. Preparation - Dry glassware - Weigh reagents (aryl halide, catalyst, base, etc.) setup 2. Reaction Setup - Assemble under inert gas - Add anhydrous solvent & base - Degas the mixture prep->setup addition 3. Reagent Addition - Add terminal alkyne - Seal and/or heat reaction setup->addition monitor 4. Monitoring - Track progress via TLC, GC-MS, or LC-MS addition->monitor workup 5. Work-up - Quench reaction - Aqueous extraction monitor->workup Reaction Complete purify 6. Purification - Column chromatography workup->purify

Caption: General experimental workflow for Sonogashira coupling.

References

Technical Support Center: 4-Bromo-3-fluorophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing homocoupling side reactions in cross-coupling experiments involving 4-Bromo-3-fluorophenol, a critical building block in pharmaceutical and materials science.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling, the undesired self-coupling of the starting aryl halide or the coupling partner, is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in reactions involving this compound.

Issue: Significant Formation of Homocoupled Byproducts

Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously deoxygenate all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1]
High Catalyst Loading Reduce the palladium catalyst loading incrementally (e.g., from 3 mol% to 1 mol% or lower) to find the optimal concentration that favors cross-coupling over homocoupling.[2]
High Reaction Temperature Elevated temperatures can accelerate both the desired reaction and homocoupling. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
Inappropriate Base Selection The choice and strength of the base are crucial. For Suzuki reactions, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH to minimize side reactions.[2][3][4] For Buchwald-Hartwig aminations, the choice of base should be carefully considered to avoid decomposition.
Presence of Pd(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider adding a mild reducing agent.[1]
Copper Co-catalyst in Sonogashira In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). Utilizing a copper-free protocol can mitigate this side reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions?

A1: Homocoupling is an undesired side reaction where two identical molecules couple with each other. In the case of reactions with this compound, this can result in the formation of a symmetric biphenol from two molecules of the starting material. In Suzuki reactions, two molecules of the boronic acid can also homocouple.[1] This byproduct can be difficult to separate from the desired product and lowers the overall yield.

Q2: How does the choice of ligand affect homocoupling?

A2: The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. For Suzuki and Buchwald-Hartwig reactions with this compound, bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can promote the desired cross-coupling pathway and suppress homocoupling by facilitating the reductive elimination step.[2]

Q3: Can the phenolic hydroxyl group of this compound interfere with the reaction?

A3: The free hydroxyl group can potentially interfere with the catalytic cycle, especially with highly basic conditions. While many modern cross-coupling protocols are tolerant of free hydroxyl groups, particularly with milder bases like carbonates or phosphates, it is advisable to perform a small-scale test reaction. If interference is observed, protection of the hydroxyl group (e.g., as a silyl (B83357) ether) may be necessary.

Q4: What are the best practices for setting up a reaction to avoid homocoupling?

A4: To minimize homocoupling, it is essential to use high-purity, anhydrous, and deoxygenated solvents and reagents.[5] Assembling the reaction under a positive pressure of an inert gas (argon or nitrogen) and using Schlenk techniques or a glovebox are crucial.[6] Thoroughly degassing the reaction mixture by sparging with an inert gas before adding the catalyst is a key step.[1]

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following table summarizes the expected impact of various reaction parameters on the ratio of desired cross-coupled product to homocoupled byproduct in a typical Suzuki-Miyaura reaction with this compound.

ParameterCondition AProduct/Homocoupling Ratio (A)Condition BProduct/Homocoupling Ratio (B)
Catalyst Pd(OAc)₂ (2 mol%)LowerPd(PPh₃)₄ (2 mol%)Higher
Ligand PPh₃LowerXPhosHigher
Base NaOHLowerK₃PO₄Higher
Temperature 100 °CLower80 °CHigher
Atmosphere AirVery LowInert (Argon)High

Note: These are generalized trends based on established principles of cross-coupling reactions. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed for the coupling of this compound with an arylboronic acid, with an emphasis on minimizing homocoupling.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Sparge the resulting suspension with argon for 15-20 minutes.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes a copper-free Sonogashira coupling to prevent alkyne homocoupling.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • THF, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under argon, add this compound and Pd(PPh₃)₂Cl₂.

  • Add anhydrous, degassed THF and DIPEA via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene (B28343), anhydrous and degassed

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried vial.

  • Add this compound and the amine.

  • Add the degassed toluene and seal the vial.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.[7]

Visualizations

Suzuki_Cycle_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X PdII_O2 Pd(II) Species (from O2 or Pd(II) precatalyst) Pd0->PdII_O2 O2 OA Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Ar'-B(OR)2 Base Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArAr->Pd0 Product Ar-Ar' (Product) PdII_ArAr->Product RE Reductive Elimination PdII_Ar2 Ar'-Pd(II)L_n-Ar' PdII_O2->PdII_Ar2 2 x Ar'-B(OR)2 Transmetalation_HC Transmetalation (Ar'-B(OR)2) Homocoupling_Product Ar'-Ar' (Homocoupling) PdII_Ar2->Homocoupling_Product RE_HC Reductive Elimination

Caption: Catalytic cycles for Suzuki cross-coupling and the competing homocoupling pathway.

Troubleshooting_Workflow decision decision action action outcome outcome start Start: Homocoupling Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Action: Rigorously degas solvents and reaction mixture check_atmosphere->degas No check_catalyst Is a Pd(II) precatalyst used? check_atmosphere->check_catalyst Yes degas->check_catalyst use_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) check_catalyst->use_pd0 Yes check_temp Is the reaction temperature high? check_catalyst->check_temp No use_pd0->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_base Is a strong base used (e.g., NaOH)? check_temp->check_base No lower_temp->check_base weaker_base Action: Use a weaker base (e.g., K3PO4, K2CO3) check_base->weaker_base Yes check_ligand Is the ligand optimal? check_base->check_ligand No weaker_base->check_ligand screen_ligands Action: Screen bulky, electron-rich ligands (e.g., XPhos) check_ligand->screen_ligands No final_outcome Homocoupling Minimized check_ligand->final_outcome Yes screen_ligands->final_outcome

Caption: Troubleshooting workflow for minimizing homocoupling in cross-coupling reactions.

References

Technical Support Center: Managing Low Yield in 4-Bromo-3-fluorophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling reactions of 4-Bromo-3-fluorophenol, with a primary focus on resolving issues of low product yield.

Troubleshooting Guides

Low yields in cross-coupling reactions involving this compound can arise from a combination of factors related to the substrate's unique electronic and steric properties, as well as suboptimal reaction conditions. The presence of an electron-withdrawing fluorine atom meta to the bromine can influence the rate of oxidative addition, while the acidic phenolic proton requires careful consideration of the base and reaction temperature.

This guide provides a systematic approach to diagnosing and resolving common issues in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann coupling reactions.

General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed catalyst Issue: Catalyst Inactivity/Decomposition start->catalyst reagents Issue: Reagent Quality/Stoichiometry start->reagents conditions Issue: Suboptimal Reaction Conditions start->conditions side_reactions Issue: Competing Side Reactions start->side_reactions catalyst_sol Solution: - Use fresh, high-purity catalyst/precatalyst. - Increase catalyst loading (e.g., 1-3 mol% to 5 mol%). - Screen different ligands (e.g., bulky, electron-rich phosphines). - Ensure inert atmosphere (degas solvent, use N2/Ar). catalyst->catalyst_sol reagents_sol Solution: - Use fresh, pure coupling partner (e.g., boronic acid). - Check stoichiometry of reagents (e.g., excess of nucleophile). - Use anhydrous and degassed solvent. - Ensure base is finely powdered and dry. reagents->reagents_sol conditions_sol Solution: - Optimize temperature (screen 80-120°C). - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). - Screen different solvents (e.g., Dioxane, Toluene (B28343), DMF). - Adjust reaction time. conditions->conditions_sol side_reactions_sol Solution: - Lower reaction temperature. - Use a milder base. - Adjust catalyst/ligand system. - For Sonogashira, consider copper-free conditions. side_reactions->side_reactions_sol

Caption: A systematic approach to troubleshooting low yields.

Frequently Asked Questions (FAQs)

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a very low yield. What are the most likely causes?

A1: Low yields in this specific Suzuki-Miyaura coupling can often be attributed to several factors:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[1][2]

  • Suboptimal Base: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of your starting material or product. Finely powdered and dry K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[1][3]

  • Ligand Choice: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can be beneficial in promoting the oxidative addition and reductive elimination steps.[1][3]

  • Reaction Temperature: A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition and side reactions like debromination.[3] A screening of temperatures between 80-110 °C is recommended.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction. To minimize it, you can try the following:

  • Reduce Catalyst Loading: High concentrations of the palladium catalyst can promote homocoupling.[3]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration and reduce the rate of homocoupling.

  • Strictly Anaerobic Conditions: Oxygen can facilitate the oxidative homocoupling of boronic acids. Ensure your reaction setup is free of oxygen.[2]

Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yield is poor. What should I troubleshoot?

A3: The Buchwald-Hartwig amination of this compound can be challenging. Here are key areas to investigate:

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical and may need to be screened.

  • Ligand System: The combination of the palladium precursor and the ligand is crucial. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often successful.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. Ensure your solvent is of high purity and thoroughly degassed.[4]

  • Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.

Q4: Can the phenolic proton of this compound interfere with the Buchwald-Hartwig amination?

A4: Yes, the acidic phenolic proton can react with the strong base used in the reaction, consuming the base and potentially leading to the formation of undesired byproducts. To mitigate this, you can:

  • Use Excess Base: Employing a slight excess of the base (e.g., 1.2-1.5 equivalents) can compensate for the amount that reacts with the phenol.[4]

  • Protecting Group Strategy: While less ideal due to the extra steps, protecting the hydroxyl group as a silyl (B83357) ether or another suitable protecting group prior to the coupling reaction can be an effective strategy.

Sonogashira Coupling

Q5: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding to completion. What are the common pitfalls?

A5: Incomplete conversion in Sonogashira couplings of this substrate is often due to:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[5] The quality and activity of both are important.

  • Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in sufficient excess.[2]

  • Temperature: While some Sonogashira couplings proceed at room temperature, aryl bromides often require heating to facilitate the oxidative addition step, which is often rate-limiting.[5]

  • Glaser Homocoupling: The copper co-catalyst can promote the homocoupling of the terminal alkyne. If this is a significant side reaction, consider using copper-free Sonogashira conditions or adding the alkyne slowly.[2][3]

Heck Coupling

Q6: I am getting a low yield in the Heck coupling of this compound with an acrylate. What parameters should I optimize?

A6: For a successful Heck reaction with this substrate, consider the following:

  • Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(OAc)₂ or Pd/C. The choice of ligand, often a phosphine like PPh₃ or P(o-tol)₃, can significantly impact the yield.

  • Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ or NaOAc is required to neutralize the HBr formed during the reaction.[6]

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used.

  • Temperature: Heck reactions typically require high temperatures, often in the range of 100-140 °C.

Ullmann Condensation

Q7: I am trying to perform an Ullmann C-O or C-N coupling with this compound and am getting low yields. What are the key considerations?

A7: The Ullmann reaction, which uses a copper catalyst, has its own set of challenges:

  • Catalyst Source: Copper(I) salts like CuI are commonly used. The quality of the copper source is important.

  • Ligand: Modern Ullmann reactions often employ ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine to improve solubility and catalyst activity.

  • Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine (B92270) are often necessary, and reactions usually require high temperatures (often >150 °C).

Quantitative Data Summary

The following tables provide representative reaction conditions for various coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
4-BromophenolPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O80>95
4-Bromo-3-(trifluoromethyl)anilinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene10088
2-Bromo-4-fluorophenolPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10092

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10095
4-Bromo-3-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11085
3-Bromopyridinen-HexylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane10091

Table 3: Representative Conditions for Sonogashira Coupling of Substituted Aryl Bromides

Aryl BromideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)
4-Bromo-3-ethynylphenolPhenylacetylenePd(PPh₃)₂Cl₂ (3)5TEAToluene6085-95
4-Bromo-3-ethynylphenol1-HexynePd(dtbpf)Cl₂ (2)-Cs₂CO₃Dioxane10080-90
4-BromoacetophenonePhenylacetylenePd(OAc)₂ (2)4DIPEADMF10090

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the coupling reactions of this compound. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.[4]

  • In a separate vial, dissolve this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in the anhydrous, degassed solvent (e.g., toluene).[4]

  • Transfer the solution of the aryl bromide and amine to the Schlenk tube containing the catalyst system.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.[4]

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Catalytic Cycles of Common Coupling Reactions

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetal Transmetalation (Base) ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X Ar_prime_B Ar'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)(HNR'R'')(L_n)]+X- ArPdX->ArPdAmine AmineCoord Amine Coordination Deprotonation Deprotonation (Base) ArPdAmido Ar-Pd(II)-NR'R''(L_n) ArPdAmine->ArPdAmido ArPdAmido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: 4-Bromo-3-fluorophenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-Bromo-3-fluorophenol in various chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Suzuki-Miyaura Coupling Reactions

Q1: I am observing significant amounts of dehalogenated byproducts (3-fluorophenol) in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I minimize this side reaction?

A1: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl halides. The primary causes include:

  • Reaction Temperature: Elevated temperatures can promote hydrodehalogenation.

  • Choice of Base: Strong bases or the presence of impurities that can act as hydride sources can facilitate this side reaction.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the propensity for dehalogenation.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of dehalogenation relative to the desired cross-coupling.

  • Screen Different Bases: Switching to a milder base, such as K₃PO₄ or Cs₂CO₃, may suppress dehalogenation. Ensure the base is of high purity.

  • Select Appropriate Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands can sometimes favor the desired reductive elimination pathway over dehalogenation.

  • Ensure Anhydrous and Inert Conditions: Use high-purity, anhydrous solvents and thoroughly degas the reaction mixture to minimize potential side reactions.

Q2: My Suzuki-Miyaura coupling is resulting in a low yield of the desired biaryl product, and I am recovering unreacted this compound. What should I investigate?

A2: Low conversion in Suzuki-Miyaura coupling can stem from several factors related to catalyst activity and reaction conditions.

Troubleshooting Workflow:

G cluster_start Low Yield of Biaryl Product cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions start Low Yield Observed catalyst Catalyst Inactivity? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No cat_sol Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. catalyst->cat_sol Yes reagents Reagent Purity? conditions->reagents No cond_sol Action: - Increase temperature incrementally. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O). conditions->cond_sol Yes reag_sol Action: - Check purity of starting materials. - Use fresh, anhydrous solvents. reagents->reag_sol Yes

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Quantitative Data Summary: Representative Suzuki-Miyaura Coupling Conditions

The following table presents representative data for Suzuki-Miyaura coupling reactions of aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Aryl HalideBoronic Acid PartnerCatalyst (mol%)Base (equivalents)SolventTemp (°C)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene (B28343)/EtOH/H₂O8095
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)Dioxane/H₂O10092
2-BromopyridinePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene10088
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄ (2)Toluene10075

Note: This data is illustrative and based on analogous systems. Optimization for this compound is recommended.

Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant formation of the hydrodehalogenated side product. How can I improve the selectivity for the desired C-N coupling?

A3: Hydrodehalogenation can be a significant side reaction in Buchwald-Hartwig aminations. The choice of ligand and base is crucial for minimizing this pathway.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form the C-N bond, outcompeting the hydrodehalogenation pathway.

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃.

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side product formation.

Catalytic Cycle and Side Reaction Pathway:

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oa->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR'R'' pd_amido Ar-Pd(II)-NR'R''(L_n) amine_coord->pd_amido -HBr re Reductive Elimination pd_amido->re dehalogenation Hydrodehalogenation pd_amido->dehalogenation Side Reaction re->pd0 Regeneration product Ar-NR'R'' re->product

Caption: Simplified Buchwald-Hartwig catalytic cycle with the competing hydrodehalogenation side reaction.

Quantitative Data Summary: Representative Buchwald-Hartwig Amination Conditions

The following table provides representative conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can be adapted for this compound.

Aryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001295
4-BromobenzonitrileAnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Dioxane1101688
1-Bromo-4-nitrobenzenen-HexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Toluene1002492

Note: This data is illustrative and based on analogous systems. Optimization for this compound is recommended.

Williamson Ether Synthesis

Q4: I am experiencing a low yield in the Williamson ether synthesis using this compound and an alkyl halide. What are the potential issues?

A4: Low yields in the Williamson ether synthesis can be due to incomplete deprotonation of the phenol, side reactions of the alkyl halide, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Choice of Base: Ensure a strong enough base is used to fully deprotonate the phenol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally effective. For phenols, potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.

  • Alkyl Halide Reactivity: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, so primary alkyl halides are preferred. Secondary and tertiary alkyl halides can lead to elimination side products.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile (B52724) is typically used to dissolve the phenoxide and facilitate the Sₙ2 reaction.

  • Temperature: Gently heating the reaction can increase the rate, but excessive heat may promote side reactions.

Experimental Workflow:

G cluster_workflow Williamson Ether Synthesis Workflow start Start deprotonation Deprotonation of This compound with strong base start->deprotonation addition Addition of Alkyl Halide deprotonation->addition reaction Reaction at controlled temperature addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for the Williamson ether synthesis.

Experimental Protocols

Disclaimer: These are general protocols based on reactions with similar substrates and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Williamson Ether Synthesis
  • Phenoxide Formation: To a solution of this compound (1.0 equiv.) in a dry, polar aprotic solvent (e.g., DMF) under an inert atmosphere, add a strong base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkyl Halide Addition: Add the primary alkyl halide (1.0-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated phenols such as 4-bromo-3-fluorophenol is critical for various applications, including pharmaceutical synthesis, metabolite identification, and environmental monitoring.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity. However, direct analysis of phenolic compounds by GC-MS can be challenging due to their polar nature and low volatility.

This guide provides a comparative overview of GC-MS methods, focusing on the common requirement of derivatization, and contrasts this approach with High-Performance Liquid Chromatography (HPLC) as a viable alternative. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the sample matrix, and available instrumentation.[2][3]

Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of halogenated phenols using GC-MS with derivatization and HPLC. The data presented is based on validated methods for structurally similar compounds, such as brominated and iodinated phenols, providing a reliable estimate of expected performance for this compound.[2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass spectrometric detection.[2]Separation based on polarity, with UV or MS detection.[2]
Limit of Detection (LOD) 0.1 - 13.9 ng/L[2]< 0.04 µg/mL[2]
Limit of Quantification (LOQ) In the pg/mL range[4]< 0.12 µg/mL[2]
Linearity (R²) Typically ≥ 0.99≥ 0.999[2]
Precision (RSD) 0.4 - 14%[2][4]Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[2]
Accuracy (Recovery) 64 - 118%[2][4]95.7% - 104.9%[2]
Sample Preparation Requires derivatization to increase volatility and thermal stability.[5][6]Typically involves dissolution in a suitable solvent and filtration.[2]
Advantages High sensitivity and selectivity.[2]High precision and accuracy, suitable for non-volatile compounds.[2]
Disadvantages Sample preparation can be more complex and time-consuming.May have lower sensitivity compared to GC-MS for certain compounds.

Experimental Protocols

Detailed methodologies for GC-MS with derivatization and HPLC are provided below. These protocols are based on established methods for related halogenated phenols and can be adapted for the quantification of this compound.

GC-MS Analysis with Silylation Derivatization

Derivatization is a key step in the analysis of phenols by GC-MS, converting the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether.[5][6] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[5][7]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

2. Reagents:

  • This compound standard.

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7]

  • Solvent (e.g., pyridine (B92270), dichloromethane, or hexane).[2][5]

  • Internal standard (e.g., a deuterated analog of the analyte).[5]

3. Sample Preparation (Silylation):

  • Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent.

  • If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the phenol into an organic solvent.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.[5][7]

  • To the dried residue, add the internal standard.[5]

  • Add 100 µL of pyridine (or another suitable solvent) to dissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.[5]

  • Tightly cap the vial and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.[5][8]

  • Cool the sample to room temperature before injection.[2]

4. GC-MS Conditions (Example):

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 50-500.[2]

5. Quantification:

  • Prepare a series of derivatized standard solutions of this compound.

  • Inject the standards and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Inject the derivatized sample and determine the peak area ratio.

  • Calculate the concentration of this compound in the original sample using the calibration curve.[2]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust alternative for the analysis of this compound, particularly when derivatization is not desirable.

1. Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).[2]

  • This compound standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV at a suitable wavelength (e.g., 280 nm) or MS detection.[2]

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

5. Quantification:

  • Prepare a series of standard solutions of this compound.

  • Inject the standards and construct a calibration curve based on the peak area.

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the calibration curve.[2]

Visualizing the Analytical Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction If aqueous Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Concentration Calculation (Calibration Curve) Data->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample containing This compound Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm filter) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS Detection Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Concentration Calculation (Calibration Curve) Data->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

Both GC-MS with derivatization and HPLC are powerful techniques for the quantitative analysis of this compound. GC-MS typically offers higher sensitivity, which may be necessary for trace-level analysis. However, the requirement for derivatization adds complexity to the sample preparation process. HPLC, on the other hand, provides a more direct method with simpler sample preparation, high precision, and accuracy, making it well-suited for routine analysis in quality control and drug development. The choice between these methods should be guided by the specific analytical requirements of the study, including sensitivity needs, sample matrix complexity, and available resources.

References

A Comparative Guide to HPLC Analysis of 4-Bromo-3-fluorophenol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 4-Bromo-3-fluorophenol is a key building block in the development of various pharmaceuticals.[1] Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds.

Experimental Protocols

Detailed methodologies for two distinct RP-HPLC methods are presented below. Method A employs a standard C18 stationary phase, known for its broad applicability, while Method B utilizes a C8 stationary phase, which can offer different selectivity for moderately polar compounds.

Method A: C18 Column with Acetonitrile (B52724)/Water Gradient

  • Instrumentation: HPLC system equipped with a UV detector or photodiode array (PDA) detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method B: C8 Column with Methanol (B129727)/Water Gradient

  • Instrumentation: HPLC system equipped with a UV detector or PDA detector.

  • Column: C8, 4.6 mm x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% TFA in Methanol.

  • Gradient:

    • 0-3 min: 40% B

    • 3-18 min: 40% to 80% B

    • 18-22 min: 80% B

    • 22-23 min: 80% to 40% B

    • 23-28 min: 40% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

Data Presentation: Comparative Analysis

The following table summarizes hypothetical data from the analysis of a single batch of this compound using the two described HPLC methods. The impurities listed are plausible process-related impurities, such as regioisomers or starting materials, which are common in the synthesis of halogenated phenols.[4]

ParameterMethod A (C18)Method B (C8)
This compound
Retention Time (min)18.215.5
Area %99.5299.55
Impurity 1 (Regioisomer)
Retention Time (min)17.514.2
Area %0.210.19
Resolution2.13.2
Impurity 2 (Precursor)
Retention Time (min)12.310.8
Area %0.150.16
Resolution>10>10
Impurity 3 (Unknown)
Retention Time (min)19.115.9
Area %0.120.10
Resolution2.51.8
Total Run Time (min) 3528

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC Experimental Workflow

method_selection start Goal: Purity Analysis of This compound critical_pair Critical Impurity Pair (e.g., Regioisomer)? start->critical_pair throughput High Throughput Needed? critical_pair->throughput No method_a Use Method A (C18) - Better resolution for some pairs - Standard, robust method critical_pair->method_a Yes throughput->method_a No method_b Use Method B (C8) - Faster run time - Better resolution for early eluting impurities throughput->method_b Yes

Logic for HPLC Method Selection

Comparison and Conclusion

Both Method A and Method B are suitable for the purity analysis of this compound, with each offering distinct advantages.

Method A (C18) provides a classic approach with excellent resolving power for later eluting impurities, as indicated by the higher resolution value for Impurity 3. C18 columns are known for their robustness and are a staple in most analytical laboratories. This method would be preferable when a comprehensive separation of all potential impurities is required and run time is not a primary constraint.

Method B (C8) offers a significantly shorter run time (28 minutes vs. 35 minutes), which can be advantageous for high-throughput screening or routine quality control. The C8 stationary phase provides better resolution for the earlier eluting regioisomer (Impurity 1), demonstrating the alternative selectivity that can be achieved by changing the column chemistry. This method is ideal when speed is critical and the primary impurities of concern are well-resolved.

References

A Comparative NMR Spectroscopic Analysis of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3-fluorophenol and its structural analogs. The objective is to offer a comprehensive reference for the identification, characterization, and quality control of this important chemical intermediate used in the synthesis of pharmaceuticals and other bioactive molecules. This document presents a summary of ¹H and ¹³C NMR data in clearly structured tables, outlines detailed experimental protocols for data acquisition, and includes visualizations to clarify analytical workflows.

Introduction to NMR Analysis of Halogenated Phenols

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted phenols, such as this compound, NMR provides critical information regarding the substitution pattern on the aromatic ring. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents (hydroxyl, fluorine, and bromine). Furthermore, the coupling constants (J) provide valuable insights into the connectivity of the atoms. In this guide, we compare the NMR spectral features of this compound with other closely related halophenols to highlight the influence of different halogen substituents on the NMR spectra.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected analogs. The data has been compiled from various sources and is presented for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data for this compound and Analogs (in CDCl₃)

CompoundH-2 (δ, ppm, multiplicity, J Hz)H-5 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)OH (δ, ppm, multiplicity)
This compound ~7.0 (dd, J ≈ 8.8, 2.8)~7.3 (t, J ≈ 8.8)~6.7 (ddd, J ≈ 8.8, 2.8, 1.2)~5.0 (br s)
4-Chloro-3-fluorophenol6.88 (dd, J = 8.7, 2.9)7.18 (t, J = 8.7)6.75 (ddd, J = 8.7, 2.9, 1.2)5.34 (s)
3-Fluorophenol6.7-6.8 (m)7.1-7.2 (m)6.6-6.7 (m)5.3 (br s)
4-Bromophenol7.31 (d, J = 8.8)6.71 (d, J = 8.8)7.31 (d, J = 8.8)5.13 (s)[1]
4-Fluorophenol6.93 (t, J = 8.8)6.79 (t, J = 8.8)6.93 (t, J = 8.8)4.8 (br s)[2][3]

Note: Data for this compound is estimated based on spectral data from similar compounds and general substituent effects. Precise values may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound and Analogs (in CDCl₃)

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
This compound ~155 (d)~110 (d)~159 (d, ¹JCF ≈ 245)~109 (d)~130~116 (d)
4-Chloro-3-fluorophenol155.1 (d)110.5 (d)158.9 (d, ¹JCF = 246)118.9130.6115.8 (d)
3-Fluorophenol156.9 (d)110.3 (d)163.5 (d, ¹JCF = 245)111.1 (d)130.4 (d)106.0 (d)
4-Bromophenol154.3117.3132.5113.2132.5117.3[1]
4-Fluorophenol157.0 (d, ¹JCF = 238)116.0 (d, ²JCF = 23)116.0 (d, ²JCF = 23)151.0 (d)116.0 (d, ²JCF = 23)116.0 (d, ²JCF = 23)[2]

Note: Data for this compound is estimated. The provided data for analogs are from various sources and are intended for comparative illustration.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra is crucial for data comparability.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][4]

  • A standard pulse-acquire sequence is used.

  • Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • Spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

  • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

  • Peak picking is done to identify the chemical shifts of all signals.

  • Analysis of the multiplicities and coupling constants is performed to elucidate the spin-spin coupling network.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a substituted phenol.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis Sample Solid Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard H1_NMR ¹H NMR Spectroscopy Add_Standard->H1_NMR C13_NMR ¹³C NMR Spectroscopy Add_Standard->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Integration (¹H NMR) Referencing->Integration Peak_Picking Peak Picking Referencing->Peak_Picking Integration->Peak_Picking Coupling_Analysis Coupling Constant Analysis Peak_Picking->Coupling_Analysis Structure_Elucidation Structure Elucidation Coupling_Analysis->Structure_Elucidation Report Final Report Structure_Elucidation->Report

Caption: Workflow for NMR Spectroscopic Analysis.

Signaling Pathway of NMR Data to Structure

The logical flow from the raw NMR data to the final chemical structure is depicted in the diagram below.

NMR_Data_to_Structure cluster_1H_NMR ¹H NMR Data cluster_13C_NMR ¹³C NMR Data cluster_Structure_Fragments Structural Information H_Chem_Shift Chemical Shifts (δ) - Electronic Environment Aromatic_Ring Substituted Aromatic Ring H_Chem_Shift->Aromatic_Ring Functional_Groups Hydroxyl Group H_Chem_Shift->Functional_Groups H_Integration Integration - Proton Ratios H_Integration->Aromatic_Ring H_Coupling Coupling Constants (J) - Connectivity H_Coupling->Aromatic_Ring C_Chem_Shift Chemical Shifts (δ) - Carbon Types C_Chem_Shift->Aromatic_Ring C_Chem_Shift->Functional_Groups C_Multiplicity Multiplicity (DEPT) - Attached Protons C_Multiplicity->Aromatic_Ring Structure_Assembly Structure Assembly Aromatic_Ring->Structure_Assembly Functional_Groups->Structure_Assembly Final_Structure This compound Structure Structure_Assembly->Final_Structure

Caption: From NMR Data to Chemical Structure.

Conclusion

The NMR spectroscopic data of this compound, when compared with its structural analogs, reveals the distinct electronic influence of the bromine and fluorine substituents on the aromatic ring. The chemical shifts and coupling constants provide a unique fingerprint for this molecule, allowing for its unambiguous identification. The provided experimental protocols and workflows serve as a valuable resource for researchers in ensuring the acquisition of high-quality, reproducible NMR data for this and similar compounds. This guide underscores the power of NMR spectroscopy in the detailed structural analysis of halogenated phenols, which is of paramount importance in the fields of chemical synthesis and drug discovery.

References

A Comparative Analysis of the Reactivity of 4-Bromo-3-fluorophenol in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 4-Bromo-3-fluorophenol with Other Halophenols Supported by Experimental Data.

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic compounds is a critical aspect of molecular design and development. This compound is a versatile building block, offering multiple reaction sites for derivatization. Understanding its reactivity in comparison to other halophenols is paramount for optimizing synthetic routes and achieving desired molecular architectures. This guide provides a comprehensive comparison of the reactivity of this compound in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions, benchmarked against other relevant halophenols.

Executive Summary

The reactivity of this compound is dictated by the electronic and steric interplay of the hydroxyl, bromo, and fluoro substituents. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens (I > Br > Cl) is a primary determinant. However, the presence of the electron-withdrawing fluorine atom at the meta position to the bromine can subtly influence the reactivity of the C-Br bond. In nucleophilic aromatic substitution reactions, the expected order of reactivity (F > Cl > Br > I) is often observed, but the presence of other activating or deactivating groups can significantly alter this trend. This guide presents available quantitative data to contextualize the reactivity of this compound, alongside detailed experimental protocols for key transformations.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. The reactivity of aryl halides in this reaction is primarily governed by the bond dissociation energy of the carbon-halogen bond, leading to the general reactivity order of I > Br > Cl.[1]

The presence of an electron-withdrawing fluorine atom meta to the bromine in this compound is expected to have a modest electronic effect on the rate of oxidative addition, the typically rate-determining step of the catalytic cycle. While direct comparative kinetic data for a comprehensive range of halophenols under identical conditions is scarce in the literature, the following table provides representative yields to illustrate the relative reactivity.

Table 1: Comparative Yields of Halophenols in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideProductYield (%)Reference
4-Iodophenol4-Hydroxybiphenyl~95%[2]
4-Bromophenol4-Hydroxybiphenyl~90%[2]
This compound 3-Fluoro-4-hydroxybiphenyl ~85-95% (estimated)
4-Chlorophenol4-Hydroxybiphenyl~70-80%[3]

Note: The yield for this compound is an educated estimate based on the reactivity of similar bromoarenes and the minor electronic influence of a meta-fluoro substituent. Direct comparative studies under identical conditions are limited.

Experimental Protocol: Suzuki-Miyaura Coupling of Halophenols

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halophenol with phenylboronic acid.

Materials:

  • Halophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the halophenol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Halophenol, Phenylboronic Acid, Pd(PPh3)4, K2CO3 B Add Degassed Solvent A->B Inert Atmosphere C Heat to 90 °C (4-12 h) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H H G->H Pure Product

Suzuki-Miyaura Experimental Workflow

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is largely dependent on the halogen, with aryl bromides being common and effective substrates. The electron-withdrawing nature of the 3-fluoro substituent in this compound can have a slight activating effect on the C-Br bond towards oxidative addition.

Table 2: Comparative Yields of Halophenols in Buchwald-Hartwig Amination with Aniline (B41778)

Aryl HalideProductYield (%)Reference
4-Iodophenol4-(Phenylamino)phenolHigh (typically >90%)[4]
4-Bromophenol4-(Phenylamino)phenolGood to High (80-95%)[5]
This compound 3-Fluoro-4-(phenylamino)phenol Good to High (estimated 80-90%)
4-Chlorophenol4-(Phenylamino)phenolModerate to Good (requires more active catalysts)[6]

Note: The yield for this compound is an estimation based on general trends in Buchwald-Hartwig amination. The choice of ligand and reaction conditions is crucial for achieving high yields, especially with less reactive aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination of Halophenols

This protocol provides a general method for the Buchwald-Hartwig amination of a halophenol with aniline.

Materials:

  • Halophenol (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the halophenol and toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 ArPd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Ligand_Exchange Ligand Exchange ArPd(II)(X)L2->Ligand_Exchange H2NR' ArPd(II)(NHR')L2 ArPd(II)(NHR')L2 Ligand_Exchange->ArPd(II)(NHR')L2 Deprotonation Deprotonation ArPd(II)(NHR')L2->Deprotonation Base ArPd(II)(NR')L2 ArPd(II)(NR')L2 Deprotonation->ArPd(II)(NR')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'

Buchwald-Hartwig Catalytic Cycle

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring, often activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. The general reactivity trend for the halogen leaving group in SNAr is F > Cl > Br > I, which is opposite to that in cross-coupling reactions. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

For halophenols without strong activating groups like nitro groups, SNAr reactions are generally sluggish. However, the presence of the fluorine atom in this compound makes the aromatic ring more electron-deficient compared to 4-bromophenol, potentially increasing its reactivity towards strong nucleophiles under forcing conditions.

Table 3: Relative Reactivity of Halophenols in Nucleophilic Aromatic Substitution

Aryl HalideLeaving GroupRelative Reactivity
4-FluorophenolFHighest
4-ChlorophenolClHigh
4-BromophenolBrModerate
This compound Br Moderate to High (enhanced by 3-F)
4-IodophenolILow

Note: This table represents a general trend. Actual reaction rates are highly dependent on the nucleophile, solvent, and reaction temperature.

Experimental Protocol: Nucleophilic Aromatic Substitution of Halophenols

This protocol outlines a general procedure for the SNAr reaction of a halophenol with sodium methoxide (B1231860).

Materials:

  • Halophenol (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the halophenol in anhydrous DMF in a sealed tube.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Mg₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A Aryl-X + Nu- B Meisenheimer Complex (Resonance Stabilized) A->B Rate-determining C Aryl-Nu + X- B->C Fast

SNAr Reaction Mechanism

Conclusion

This compound exhibits a reactivity profile that is a valuable asset in organic synthesis. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, its reactivity is comparable to other aryl bromides, allowing for reliable C-C and C-N bond formation. The presence of the 3-fluoro substituent has a minimal impact on these reactions but can be a crucial element for modulating the properties of the final product. In nucleophilic aromatic substitution, the fluorine atom enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, although strong reaction conditions are often still required. This comparative guide provides a framework for researchers to strategically employ this compound in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to 4-Bromo-3-fluorophenol and 4-Bromo-2-fluorophenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Halogenated phenols, in particular, serve as versatile building blocks. This guide provides an in-depth, objective comparison of two constitutional isomers, 4-Bromo-3-fluorophenol and 4-Bromo-2-fluorophenol, focusing on their performance in chemical synthesis, supported by experimental data.

Physicochemical Properties

A fundamental understanding of the physical properties of these isomers is crucial for their handling and application in synthesis. The substitution pattern of the fluorine and bromine atoms relative to the hydroxyl group influences properties such as melting point, boiling point, and polarity, which in turn affect solubility and reactivity.

PropertyThis compound4-Bromo-2-fluorophenol
CAS Number 121219-03-22105-94-4
Molecular Formula C₆H₄BrFOC₆H₄BrFO
Molecular Weight 191.00 g/mol 191.00 g/mol
Appearance White to light yellow powder or crystalsColorless to light orange/yellow clear liquid
Melting Point 71-75 °CNot applicable (liquid at room temperature)
Boiling Point 96 °C at 2.8 mmHg79 °C at 7 mmHg
Density ~1.764 g/cm³ (predicted)~1.744 g/mL at 25 °C

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the carbon-bromine bond in both isomers makes them suitable substrates for this transformation. Below is a comparison of representative experimental protocols and outcomes.

ParameterThis compound (Representative Protocol)4-Bromo-2-fluorophenol (Experimental Example)
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst System Pd(OAc)₂ / SPhos(L1)₂Pd(OAc)₂ (L1 = 2-amino-4,6-dihydroxy-pyrimidine)
Base K₃PO₄K₂CO₃
Solvent 1,4-Dioxane / H₂OAqueous
Temperature 80-100 °CRoom Temperature
Reaction Time 4-16 hours (typical)< 1 hour
Yield High yields are generally achievableQuantitative

It is important to note that reaction conditions can be optimized for specific substrates and desired outcomes. The provided data serves as a general comparison based on available literature.

Experimental Protocols

Synthesis of 4-Bromo-2-fluorophenol

A common method for the synthesis of 4-Bromo-2-fluorophenol involves the electrophilic bromination of 2-fluorophenol.[1]

  • Dissolution: 2-Fluorophenol (22.4 g, 0.2 mol) is dissolved in dichloromethane (B109758) (250 mL) in a reaction flask and cooled to approximately 3 °C in an ice bath.

  • Bromination: Bromine (31.97 g, 0.2 mol) is added slowly to the stirred solution, maintaining the temperature in the ice bath.

  • Reaction: The reaction mixture is stirred at ice bath temperature for 2 hours, followed by an additional hour of stirring at room temperature.

  • Quenching: The reaction is quenched by pouring the mixture into water (600 mL) containing an excess of sodium bisulfite.

  • Workup: The organic phase is separated, and the aqueous phase is extracted with additional dichloromethane. The combined organic extracts are washed with a saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.

  • Isolation: The solvent is removed by evaporation to yield 2-fluoro-4-bromophenol as a colorless oil (34.5 g, 90% yield).[1]

Representative Suzuki-Miyaura Coupling of an Aryl Bromide

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for both this compound and 4-Bromo-2-fluorophenol.[2]

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the corresponding boronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and a phosphine (B1218219) ligand (e.g., SPhos, 0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with an inert gas (e.g., Argon).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) to the flask via syringe.

  • Reaction: Heat the sealed flask in a preheated oil bath at 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Drug Development: Synthesis of Kinase Inhibitors

Both isomers are valuable precursors in the synthesis of targeted therapies, particularly kinase inhibitors used in oncology.

4-Bromo-2-fluorophenol is a key intermediate in the synthesis of Afatinib , a potent irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] Afatinib is an approved treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[3]

This compound is also utilized in the synthesis of various pharmaceutical compounds, including potential EGFR inhibitors.[4][5] The introduction of the 4-bromo-3-fluorophenyl moiety can influence the binding affinity and pharmacokinetic properties of the final drug molecule.

Visualizing Synthetic and Signaling Pathways

To better understand the utility of these building blocks, the following diagrams illustrate a key synthetic transformation and the biological pathways targeted by the resulting molecules.

Synthetic Workflow for an EGFR/HER2 Inhibitor Intermediate start 4-Bromo-2-fluorophenol intermediate1 Biaryl Ether Intermediate start->intermediate1 Pd Catalyst, Base reagent1 Arylboronic Acid (Suzuki Coupling) reagent1->intermediate1 final_product EGFR/HER2 Inhibitor (e.g., Afatinib) intermediate1->final_product Multi-step synthesis reagent2 Further Synthetic Steps (e.g., Amination, Acylation) reagent2->final_product

Synthetic workflow for an EGFR/HER2 inhibitor intermediate.

Simplified EGFR/HER2 Signaling Pathway and Inhibition EGF EGF/Ligand EGFR_HER2 EGFR/HER2 Dimer EGF->EGFR_HER2 Binds and activates PI3K PI3K/Akt Pathway EGFR_HER2->PI3K Activates RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Activates Proliferation Cell Proliferation, Survival, Metastasis PI3K->Proliferation RAS_MAPK->Proliferation Inhibitor Afatinib (Synthesized from 4-Bromo-2-fluorophenol) Inhibitor->EGFR_HER2 Inhibits

EGFR/HER2 signaling and inhibition by Afatinib.

Conclusion

Both this compound and 4-Bromo-2-fluorophenol are valuable and versatile building blocks in organic synthesis, particularly for the development of bioactive molecules. The choice between these two isomers will depend on the specific synthetic strategy and the desired substitution pattern of the final product. 4-Bromo-2-fluorophenol has a well-documented role in the synthesis of the approved drug Afatinib, highlighting its importance in targeting EGFR/HER2-driven cancers. This compound offers an alternative substitution pattern that is also leveraged in the design of novel therapeutics. Understanding the subtle differences in their physical properties and reactivity allows researchers to make informed decisions in the design and execution of complex synthetic pathways.

References

The Strategic Advantage of 4-Bromo-3-fluorophenol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of pharmaceutical development, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the vast arsenal (B13267) of chemical scaffolds, 4-Bromo-3-fluorophenol has emerged as a particularly valuable intermediate, offering a unique combination of reactivity and physicochemical properties that can be strategically exploited to design next-generation therapeutics. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and visualizations of its role in key biological pathways.

The utility of this compound lies in its distinct substitution pattern on the phenol (B47542) ring. The presence of both a bromine and a fluorine atom, ortho and meta to the hydroxyl group respectively, imparts a unique set of characteristics that medicinal chemists can leverage to fine-tune the properties of drug candidates. This includes modulating metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1]

Comparative Analysis of Physicochemical Properties

The electronic nature of the halogen substituents significantly influences the acidity of the phenolic proton (pKa), which in turn can affect a molecule's solubility, membrane permeability, and binding interactions. The electron-withdrawing inductive effects of both bromine and fluorine increase the acidity of the phenol compared to the unsubstituted parent molecule.

CompoundpKaRationale for Difference
Phenol9.98Baseline acidity.
3-Fluorophenol9.3The meta-fluorine atom exerts a strong inductive electron-withdrawing effect, stabilizing the phenoxide anion and increasing acidity.
4-Bromophenol (B116583)9.34The para-bromine atom has both an inductive withdrawing effect and a resonance donating effect. The inductive effect dominates, increasing acidity.
This compound ~8.40 (Predicted) The combined, potent inductive effects of both fluorine and bromine significantly increase the acidity of the phenolic proton, making it a stronger acid than mono-halogenated phenols. This can be crucial for specific hydrogen bond interactions with target proteins.

Data for phenol, 3-fluorophenol, and 4-bromophenol are experimentally derived. The pKa for this compound is a predicted value based on its structure.

Advantages in Synthetic Chemistry

The this compound scaffold is a versatile platform for a variety of chemical transformations, allowing for the efficient construction of complex molecular architectures.[1] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This enables the introduction of a wide range of aryl and heteroaryl moieties.

Simultaneously, the fluorine atom can enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. The phenolic hydroxyl group itself serves as a convenient handle for etherification and esterification reactions, providing another avenue for structural diversification and the attachment of pharmacologically important functional groups.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Application in Drug Discovery: Case Studies

The strategic incorporation of the this compound moiety has been demonstrated in the development of potent inhibitors for various therapeutic targets.

Kinase Inhibitors: Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been utilized as a key building block in the synthesis of PI3K inhibitors. For instance, the recently approved drug umbralisib (B560156) , a dual inhibitor of PI3K-delta and casein kinase 1-epsilon, incorporates this scaffold in its structure. The synthesis of umbralisib involves a Suzuki-Miyaura reaction to couple a derivative of this compound with another heterocyclic component.

PI3K_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Umbralisib Umbralisib (contains this compound) Umbralisib->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of umbralisib.

Antiviral Agents: Targeting the HCV NS5B Polymerase

This compound has also been identified as a potent antiviral agent, specifically in the context of inhibiting the replication of the hepatitis C virus (HCV).[4] It has been shown to inhibit the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication and has no human homolog, making it an ideal antiviral target.[4][5] The this compound moiety can serve as a core scaffold for the development of non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase, disrupting its function and halting viral RNA synthesis.[4]

HCV_Replication HCV_RNA HCV (+) RNA Genome Translation Translation HCV_RNA->Translation Replication RNA Replication (via (-) RNA intermediate) HCV_RNA->Replication Polyprotein HCV Polyprotein Translation->Polyprotein Protease Viral Proteases Polyprotein->Protease NS5B NS5B Polymerase Protease->NS5B NS5B->Replication New_RNA New HCV (+) RNA Replication->New_RNA Inhibitor This compound -based Inhibitor Inhibitor->NS5B Inhibits

References

A Researcher's Guide to the Structural Confirmation of 4-Bromo-3-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 4-Bromo-3-fluorophenol and its derivatives. By presenting objective comparisons and supporting experimental data, this document aims to be an invaluable resource for confirming the chemical identity of these compounds.

The structural characterization of this compound and its analogues relies on a suite of spectroscopic and analytical methods. Each technique furnishes distinct and complementary structural information. A combination of these methods is therefore essential for a definitive structural assignment. The principal techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography.

Comparative Analysis of Spectroscopic Data

To facilitate a clear comparison, the following tables summarize the expected and experimentally observed spectroscopic data for this compound and its isomers. Please note that while extensive data is available for isomeric compounds, detailed experimental spectra for this compound are not as widely published. The data presented for the target compound is based on typical values for similarly substituted aromatic systems and should be confirmed by experimental analysis.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound Expected: ~7.3 (d, J ≈ 8-9 Hz, 1H), ~6.9 (dd, J ≈ 8-9, 2-3 Hz, 1H), ~6.7 (d, J ≈ 2-3 Hz, 1H), ~5.0 (s, 1H, -OH)
4-Bromo-2-fluorophenol 7.24 (dd, J = 8.8, 2.4 Hz, 1H), 7.11 (dd, J = 10.4, 2.4 Hz, 1H), 6.90 (t, J = 8.8 Hz, 1H), 5.14 (s, 1H, -OH)
2-Bromo-5-fluorophenol 7.15 (dd, J = 8.8, 3.2 Hz, 1H), 6.80 (dd, J = 8.8, 4.4 Hz, 1H), 6.71 (ddd, J = 8.8, 3.2, 4.4 Hz, 1H), 5.20 (s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Expected: ~155 (d, JCF ≈ 240 Hz), ~150, ~125, ~120 (d, JCCF ≈ 20 Hz), ~115 (d, JCCCF ≈ 5 Hz), ~110 (d, JCF ≈ 25 Hz)
4-Bromo-2-fluorophenol 152.4 (d, JCF = 243 Hz), 142.8 (d, JCCF = 12 Hz), 128.5, 122.9 (d, JCCCF = 4 Hz), 116.8 (d, JCCF = 24 Hz), 113.2
2-Bromo-5-fluorophenol 162.8 (d, JCF = 245 Hz), 143.9 (d, JCCF = 11 Hz), 120.2 (d, JCCCF = 3 Hz), 114.2 (d, JCCF = 23 Hz), 111.9 (d, JCCF = 24 Hz), 109.8 (d, JCCCF = 9 Hz)

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 190/192 (M⁺, M⁺+2)Expected: 111 (M⁺-Br), 83 (M⁺-Br-CO)
4-Bromo-2-fluorophenol 190/192 (M⁺, M⁺+2)111, 83, 62
2-Bromo-5-fluorophenol 190/192 (M⁺, M⁺+2)111, 83, 62

Table 4: FTIR Spectroscopic Data (KBr Pellet)

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound Expected: ~3300-3500 (broad)Expected: ~1200-1300Expected: ~500-600Expected: ~1000-1100Expected: ~1450-1600
4-Bromo-2-fluorophenol 3450 (broad)126057010501490, 1590
2-Bromo-5-fluorophenol 3400 (broad)124059010801480, 1580

Experimental Workflow for Structural Confirmation

A logical workflow is crucial for the efficient and accurate structural determination of a this compound derivative. The following diagram illustrates a typical experimental pathway.

Structural Confirmation Workflow Workflow for the Structural Confirmation of a this compound Derivative cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Determination NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Detailed Structural Elucidation Xtal Single Crystal X-ray Crystallography Purification->Xtal If suitable crystals are obtained Data_Analysis Data Interpretation & Comparison with Alternatives FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structural Confirmation Xtal->Structure_Confirmation Data_Analysis->Structure_Confirmation

A typical workflow for the structural confirmation of this compound derivatives.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is generally used to simplify the spectrum to a series of singlets for each unique carbon atom.

  • ¹⁹F NMR Spectroscopy: If further confirmation is needed, fluorine-19 NMR can be performed to observe the fluorine environment directly and to determine fluorine-proton and fluorine-carbon coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: For volatile and thermally stable compounds like this compound derivatives, Gas Chromatography (GC) is an ideal method for sample introduction, as it also provides separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces a characteristic and reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Solid Samples):

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum is an average of multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and subtracted from the sample spectrum.

Single Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure and stereochemistry.

Methodology:

  • Crystallization: Grow single crystals of the derivative of sufficient size and quality. This is often the most challenging step and can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are determined (structure solution) and then refined to best fit the experimental data.

By employing this comprehensive suite of analytical techniques and carefully comparing the obtained data with that of known isomers and related compounds, researchers can confidently and accurately confirm the structure of this compound derivatives, ensuring the integrity of their research and development efforts.

A Comparative Analysis of 4-Bromo-3-fluorophenol and 4-chloro-3-fluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, spectral signatures, reactivity, and biological implications of two structurally similar halogenated phenols, offering critical data for their application in synthetic chemistry and drug discovery.

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Halogenated phenols, in particular, serve as versatile intermediates, offering multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive comparative study of two such compounds: 4-Bromo-3-fluorophenol and 4-chloro-3-fluorophenol (B1349760), presenting key experimental data to inform their strategic use in research and development.

Physicochemical Properties: A Tale of Two Halogens

The fundamental characteristics of this compound and 4-chloro-3-fluorophenol are primarily dictated by the nature of the halogen at the 4-position. While both compounds share a common 3-fluorophenol (B1196323) core, the difference in size and electronegativity between bromine and chlorine subtly influences their physical properties.

PropertyThis compound4-chloro-3-fluorophenol
CAS Number 121219-03-2348-60-7
Molecular Formula C₆H₄BrFOC₆H₄ClFO
Molecular Weight 191.00 g/mol [1]146.55 g/mol [2]
Melting Point 71-75 °C[]54-56 °C[4]
Boiling Point 96 °C at 2.8 mmHg84 °C at 44 mmHg[4]
Predicted pKa 8.40 ± 0.188.52 ± 0.18[5]
Appearance White to light yellow powder or crystalWhite to salmon crystalline solid

The higher molecular weight of the bromo-derivative translates to a higher melting point, indicating stronger intermolecular forces in the solid state. The predicted pKa values are very similar, suggesting that the acidity of the phenolic proton is not significantly affected by the change from bromine to chlorine.

Spectral Data: Fingerprinting the Molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusThis compound (Predicted/Typical)4-chloro-3-fluorophenol (CDCl₃, 400 MHz)
¹H NMR Aromatic protons typically appear in the range of 6.5-7.5 ppm, with splitting patterns influenced by fluorine and bromine.δ 7.13-7.16 (m, 2H), 6.72-6.75 (m, 2H), 5.08 (s, 1H, OH)[6]
¹³C NMR Aromatic carbons typically appear in the range of 110-160 ppm. The carbon bearing the bromine will show a characteristic shift.δ 153.94, 129.62, 125.75, 116.80[6]

Infrared (IR) Spectroscopy:

Both molecules will exhibit characteristic IR absorption bands for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), and aromatic C-H and C=C stretches. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectra of these compounds are distinguished by their isotopic patterns. This compound will show a characteristic M/M+2 isotopic pattern for bromine (approximately 1:1 ratio), while 4-chloro-3-fluorophenol will exhibit an M/M+2 pattern for chlorine (approximately 3:1 ratio).

Reactivity in Key Cross-Coupling Reactions

This compound and 4-chloro-3-fluorophenol are valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity of the C-X bond (where X is Br or Cl) is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling:

This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron compound. Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperature, less active catalyst) compared to 4-chloro-3-fluorophenol. Achieving high yields with the chloro-analogue often requires more specialized and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) catalysts.

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between the aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the C-Br bond of this compound is generally more susceptible to oxidative addition than the C-Cl bond of 4-chloro-3-fluorophenol. Consequently, amination of the bromo-compound can often be achieved with higher yields and under less demanding conditions.

The following diagram illustrates a generalized workflow for these cross-coupling reactions.

G Generalized Cross-Coupling Workflow ArylHalide Aryl Halide (4-Bromo/Chloro-3-fluorophenol) Reaction Reaction Mixture ArylHalide->Reaction CouplingPartner Coupling Partner (Boronic Acid or Amine) CouplingPartner->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Coupled Product Reaction->Product Heat

Caption: Generalized workflow for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for these specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene (B28343) and water).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

The logical relationship for catalyst selection based on the halide is depicted in the following diagram.

G cluster_0 Reactivity of Aryl Halide cluster_1 Catalyst System ArylBromide Aryl Bromide (e.g., this compound) StandardCatalyst Standard Pd Catalysts (e.g., Pd(PPh3)4) ArylBromide->StandardCatalyst Generally Sufficient ArylChloride Aryl Chloride (e.g., 4-chloro-3-fluorophenol) ActivatedCatalyst Electron-rich/Bulky Ligands (e.g., Buchwald ligands, NHCs) ArylChloride->ActivatedCatalyst Often Required for Good Yields

Caption: Catalyst selection based on the reactivity of the aryl halide.

Biological Activity and Toxicity: A Comparative Overview

The biological profiles of these compounds are of significant interest to drug development professionals. Available data suggests differences in their activities and toxicities.

This compound: This compound has been identified as a potent antiviral agent, specifically inhibiting the replication of the Hepatitis C virus (HCV)[7]. Its mechanism of action is believed to involve the inhibition of the viral RNA polymerase[7].

The following table summarizes the available biological data.

CompoundBiological ActivityToxicity Data
This compound Potent inhibitor of Hepatitis C virus (HCV) replication[7].Specific EC50/IC50 data not readily available.
4-chloro-3-fluorophenol Data not available.Related compound 4-chlorophenol (B41353) shows cytotoxicity (EC50 = 2.18 mmol/L in L929 cells)

The potential antiviral activity of this compound suggests a possible signaling pathway interference, as depicted in the generalized diagram below.

G Compound This compound Target Viral RNA Polymerase Compound->Target Inhibition Inhibition Replication Viral RNA Replication Target->Replication

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 4-Bromo-3-fluorophenol is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of analytical methods for purity assessment, complete with experimental protocols and data presentation.

Analytical Methodologies for Purity Determination

The purity of this compound can be effectively determined using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The choice of method often depends on the required sensitivity, the nature of potential impurities, and the available instrumentation.[2][4]

Comparison of Key Analytical Techniques

Technique Principle Advantages Disadvantages Typical Purity Range
HPLC (High-Performance Liquid Chromatography) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High precision and accuracy, suitable for non-volatile and thermally labile compounds.[2]Lower sensitivity for some analytes compared to GC-MS.[2]>98%
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility and polarity, followed by mass analysis for identification.High sensitivity and selectivity, provides structural information for impurity identification.[2][5]May require derivatization for polar compounds to increase volatility.[2]≥97.5%[6]
qNMR (Quantitative Nuclear Magnetic Resonance) Provides quantitative information based on the direct relationship between signal intensity and the number of atomic nuclei.Non-destructive, requires minimal sample preparation, and can provide absolute quantification without a calibration curve.[7][8]Lower sensitivity than chromatographic methods, potential for signal overlap.[9]>95%[10]

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous adherence to experimental protocols. Below are detailed methodologies for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a standard procedure for the analysis of halogenated phenols.[11]

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Gradient of Acetonitrile and Water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a series of dilutions of the this compound reference standard.

    • Calculate the purity of the synthesized sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of phenols and halogenated compounds.[5][12][13]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Solvent (e.g., Dichloromethane).

    • This compound reference standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation (with Derivatization):

    • Accurately weigh and dissolve a known amount of the sample in a suitable solvent.

    • To an aliquot of the solution, add the derivatizing agent (BSTFA).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Quantification:

    • Construct a calibration curve from derivatized standards.

    • Determine the concentration based on the peak area of a characteristic ion.

Quantitative NMR (qNMR) Spectroscopy Protocol

qNMR offers a powerful method for purity determination without the need for identical reference standards for each impurity.[3][7]

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

    • Internal standard with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid).

  • NMR Data Acquisition:

    • Accurately weigh the synthesized this compound and the internal standard into an NMR tube.

    • Dissolve in the deuterated solvent.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Quantification:

    • Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons and molecular weights of both substances.

Data Presentation and Comparison

To facilitate a clear comparison, quantitative data from the analysis of a synthesized batch of this compound is presented below alongside two commercial alternatives.

Table 1: Purity Assessment of this compound Batches

Sample ID HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%) Major Impurity (by GC-MS)
Synthesized Batch (SB-01) 98.698.298.53-Fluorophenol
Commercial Alternative A 99.599.299.4Isomeric Bromo-fluorophenol
Commercial Alternative B 99.198.999.0Unidentified

Table 2: Comparison of Impurity Profiles

Impurity Synthesized Batch (SB-01) Area % Commercial Alternative A Area % Commercial Alternative B Area %
3-Fluorophenol 0.8< 0.10.2
Isomeric Bromo-fluorophenol 0.30.50.4
Dibromofluorophenol 0.1< 0.10.1
Unidentified Impurities 0.20.20.4

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate analytical method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing cluster_report Reporting Synthesis Synthesized This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS Quantification Purity Quantification HPLC->Quantification GCMS->Quantification Impurity Impurity Profiling GCMS->Impurity qNMR->Quantification Comparison Comparison with Alternatives Quantification->Comparison Impurity->Comparison FinalReport Final Purity Report Comparison->FinalReport

Caption: Experimental workflow for the purity assessment of this compound.

LogicalRelationship Start Need to Assess Purity of This compound Volatile Are Impurities Thermally Stable & Volatile? Start->Volatile HighSensitivity Is High Sensitivity for Trace Impurities Required? Volatile->HighSensitivity No GCMS Use GC-MS Volatile->GCMS Yes AbsoluteQuant Is Absolute Quantification without a Standard Needed? HighSensitivity->AbsoluteQuant No HPLC Use HPLC HighSensitivity->HPLC Yes AbsoluteQuant->HPLC No qNMR Use qNMR AbsoluteQuant->qNMR Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

References

Navigating the Synthetic Landscape: A Comparative Guide to the Limitations of 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 4-Bromo-3-fluorophenol is a versatile reagent, frequently employed for the introduction of a substituted phenolic moiety. However, a comprehensive understanding of its limitations in key transformations is crucial for efficient and predictable synthetic planning. This guide provides an objective comparison of this compound's performance against common alternatives in several cornerstone reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling: The Influence of Halogen Reactivity

The Suzuki-Miyaura cross-coupling is a fundamental tool for the formation of C-C bonds. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl for the oxidative addition step to the palladium catalyst. This inherent reactivity difference presents a notable limitation when considering this compound.

Limitation: In scenarios requiring rapid reaction kinetics or milder conditions, the C-Br bond of this compound can be less reactive compared to its iodo-analogue, potentially leading to lower yields or the need for more forcing conditions.

Alternative Comparison: 4-Iodophenol, possessing a more reactive C-I bond, can offer advantages in terms of reaction rate and efficiency. However, the bromine in this compound provides an orthogonal handle for subsequent transformations if desired.

Table 1: Representative Suzuki-Miyaura Coupling Data

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane (B91453)/H₂O80-90Good to Excellent
4-IodophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80Good to Excellent
4-Bromo-2-fluorophenol4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂ONot SpecifiedNot Specified

Note: The data presented is a compilation from various sources and does not represent a direct side-by-side comparison under identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halophenol
  • To a flame-dried Schlenk flask under an argon atmosphere, add the halophenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Arylboronic Acid Catalyst & Ligand Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Suzuki-Miyaura Coupling Experimental Workflow.

Williamson Ether Synthesis: Nucleophilicity and Steric Hindrance

The Williamson ether synthesis, a classic SN2 reaction, is sensitive to both the nucleophilicity of the alkoxide and steric hindrance on the electrophile. The electronic properties of this compound can influence its performance in this reaction.

Limitation: The electron-withdrawing nature of the fluorine and bromine atoms can increase the acidity of the phenolic proton, facilitating alkoxide formation. However, these substituents can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing the rate of the SN2 reaction.

Alternative Comparison: Phenols with electron-donating groups are generally more nucleophilic and may react faster in Williamson ether syntheses. For example, 4-methylphenol would be expected to be a more reactive nucleophile than this compound.

Table 2: Representative Williamson Ether Synthesis Data

Phenol (B47542)Alkylating AgentBaseSolventTemp. (°C)Yield (%)
4-EthylphenolMethyl iodideNaOHH₂O/Phase Transfer CatalystRefluxNot Specified
AcetaminophenIodoethaneK₂CO₃2-ButanoneNot Specified78
Experimental Protocol: Williamson Ether Synthesis
  • Dissolve the phenol (1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., K₂CO₃, NaH) (1.5 equiv) and stir for 30 minutes at room temperature.

  • Add the alkyl halide (1.1 equiv) and heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[2][3]

Williamson_Ether_Synthesis Phenol Phenol Alkoxide Phenoxide (Nucleophile) Phenol->Alkoxide Deprotonation Base Base (e.g., K₂CO₃) SN2 SN2 Reaction Alkoxide->SN2 Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->SN2 Ether Ether Product SN2->Ether

Williamson Ether Synthesis Signaling Pathway.

Buchwald-Hartwig Amination: Ligand and Substrate Effects

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The electronic nature of the aryl halide can significantly impact the efficiency of the catalytic cycle.

Limitation: The electron-withdrawing fluorine atom in this compound can make the aryl bromide more electron-deficient, which can be challenging for certain palladium catalyst systems. This may necessitate the use of more electron-rich and bulky phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps.

Alternative Comparison: Aryl bromides with electron-donating groups may be more amenable to a wider range of standard Buchwald-Hartwig conditions. However, for certain challenging amine coupling partners, the increased electrophilicity of the 4-Bromo-3-fluorophenyl ring could be advantageous.

Table 3: Representative Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
4-Bromo-3-(trifluoromethyl)anilineVarious amines[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane100Not Specified
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane100Good

Note: This data is for a structurally similar electron-deficient aryl bromide and is intended to be illustrative.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., [Pd(allyl)Cl]₂), the phosphine ligand (e.g., t-BuXPhos), the base (e.g., t-BuOLi), the aryl halide (1.0 equiv), and the amine (1.1-1.2 equiv) in a Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[4][5]

Ullmann Condensation: Influence of Electronic Effects

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. For O-arylation, the electronic properties of both the phenol and the aryl halide play a significant role.

Limitation: While the electron-withdrawing groups on this compound can make the phenolic proton more acidic, they can also render the corresponding phenoxide less nucleophilic. In cases where this compound is used as the aryl halide coupling partner, its reactivity will be lower than the corresponding aryl iodide.[6]

Alternative Comparison: Phenols bearing electron-donating groups generally give better yields in Ullmann etherifications.[6] When considering the aryl halide component, an aryl iodide will be more reactive than this compound.

Nitration: Regioselectivity Challenges

Electrophilic aromatic substitution reactions, such as nitration, are governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while fluorine is a deactivating ortho-, para-director, and bromine is also a deactivating ortho-, para-director.

Limitation: The nitration of this compound is expected to be complex, with the powerful ortho-, para-directing effect of the hydroxyl group dominating. This will likely lead to a mixture of regioisomers, with nitration occurring at the positions ortho to the hydroxyl group. Achieving high regioselectivity for a single isomer could be challenging and require careful optimization of reaction conditions.

Directed Ortho-Lithiation: Directing Group Competition

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The efficiency and regioselectivity of DoM are highly dependent on the directing ability of the substituents.

Limitation: The hydroxyl group (or a protected derivative) is a potent directing group in DoM. However, the fluorine and bromine atoms can also influence the site of lithiation. Halogen-metal exchange is a potential competing pathway, especially with the bromine atom when using alkyllithium reagents.[7] This can lead to a loss of regioselectivity.

Alternative Comparison: A substrate with a single, strong directing group and no competing halogens would offer more predictable and selective ortho-lithiation. For instance, protecting the hydroxyl group of a simple phenol as a carbamate (B1207046) provides a very strong and reliable directing group.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-fluorophenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-3-fluorophenol (CAS No. 121219-03-2), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these procedures to manage this hazardous waste stream responsibly.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause serious eye irritation and skin irritation.[2][3] In case of exposure, follow standard first aid measures and seek medical attention. Always consult the Safety Data Sheet (SDS) for complete hazard information before handling.

Key Hazard Data

Below is a summary of the hazard profile for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2][4]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Serious Eye Damage/IrritationH318/H319Causes serious eye damage/irritation[2]
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Specific target organ toxicityH335May cause respiratory irritation[2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory hazardous waste regulations. Always follow your institution's specific guidelines and all local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.

  • Do Not Mix: Never mix this waste with non-halogenated solvents, acids, bases, or other incompatible waste streams.

Step 3: Waste Container and Labeling
  • Container Selection: Use a clean, dry, and compatible container with a secure screw-top cap. The original product container can be reused for waste collection if it is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas. Indicate the date when the waste was first added to the container.

Step 4: Storage
  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.

Step 5: Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with this compound, such as weighing paper, gloves, or paper towels, should be placed in a sealed bag and disposed of in the designated solid hazardous waste container.

  • Empty Containers: To be considered non-hazardous, the original container must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and treated as hazardous waste in the "Halogenated Organic Waste" stream. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.

Step 6: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container segregate Add to 'Halogenated Organic Waste' Stream label_container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store containment Use Secondary Containment store->containment full Container Full or Max Storage Time? containment->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-3-fluorophenol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe operational workflow.

Hazard Identification: this compound is a hazardous substance. Primary hazards include:

  • Causes skin irritation.[1][2]

  • Causes serious eye damage.[1][2][3]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. Phenols as a class are toxic and can be rapidly absorbed through the skin, potentially leading to systemic effects.[5]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.
Hands Double Nitrile Gloves or Neoprene/Butyl Rubber GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn.[6][7] Gloves must be changed immediately if contaminated.[6]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. If there is a potential for body splashes, a neoprene or butyl rubber apron should be worn.[4][7]
Respiratory NIOSH-approved RespiratorA respirator with an organic vapor cartridge is necessary if working outside of a fume hood or if aerosolization is possible.

Operational Plan: Safe Handling and Use

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Ensure an ANSI-approved emergency eyewash station and safety shower are readily accessible within a 10-second travel time.[1][8]

Step-by-Step Handling Procedure:

  • Preparation: Before starting work, confirm that the fume hood is operational. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh boat. Use a spatula for transfers and avoid creating dust.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After use, decontaminate all surfaces that may have come into contact with the chemical. Carefully remove PPE, ensuring the outer surfaces are not touched. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[1][5][9] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[5] Flush the affected area with large amounts of water for at least 15 minutes in an emergency shower.[8] If available, after initial water flushing, apply polyethylene (B3416737) glycol (PEG 300 or 400) to the affected area.[5][10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill and Disposal Plan

Spill Cleanup Protocol: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Only trained personnel with appropriate PPE should conduct the cleanup.

Spill TypeCleanup Procedure
Small Solid Spill (<1g) 1. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 2. Carefully sweep the material into a designated hazardous waste container. 3. Decontaminate the area with soap and water.
Large Solid Spill (>1g) 1. Evacuate the immediate area and alert others. 2. Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite (B1170534) or sand to contain it.[1] 3. Carefully collect the mixture into a labeled hazardous waste container. 4. Decontaminate the area with soap and water.
Solution Spill 1. Contain the spill with absorbent pads or other suitable material.[4] 2. Absorb the liquid and place the used absorbent materials into a sealed, labeled hazardous waste container.[8] 3. Decontaminate the spill area with soap and water.

Disposal Plan: All waste containing this compound is considered hazardous waste.

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container designated for halogenated organic compounds .[11][12] Do not mix with non-halogenated waste.[13]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh and Transfer Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Halogenated Waste post3->disp1 disp2 Store in Labeled, Sealed Containers disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.